RTI-7470-44
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C19H11ClF3N5OS |
|---|---|
Peso molecular |
449.8 g/mol |
Nombre IUPAC |
2-[[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl]-N-pyrimidin-2-ylacetamide |
InChI |
InChI=1S/C19H11ClF3N5OS/c20-12-4-2-11(3-5-12)15-8-14(19(21,22)23)13(9-24)17(27-15)30-10-16(29)28-18-25-6-1-7-26-18/h1-8H,10H2,(H,25,26,28,29) |
Clave InChI |
WHNQNKYKDSLDKM-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(N=C1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=C(C=C3)Cl)C(F)(F)F)C#N |
Origen del producto |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Pharmacology and Pharmacokinetics of RTI-7470-44
A Potent and Selective Human Trace Amine-Associated Receptor 1 (hTAAR1) Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
RTI-7470-44 is a novel small molecule that has emerged as a potent and selective antagonist of the human trace amine-associated receptor 1 (hTAAR1).[1][2] Discovered in 2022 through high-throughput screening and subsequent structure-activity relationship (SAR) optimization, it represents a significant advancement in the pharmacological toolkit for studying TAAR1 function.[2] This receptor, a G-protein coupled receptor (GPCR), is implicated in a range of neurological and psychiatric disorders due to its role in modulating monoaminergic systems.[1][3] This technical guide provides a comprehensive overview of the pharmacology and pharmacokinetics of this compound, presenting key data in a structured format, detailing experimental methodologies, and visualizing complex biological pathways and workflows.
Core Pharmacology
This compound is distinguished by its high affinity and inhibitory potency at the human TAAR1. It acts as a competitive antagonist at the human and mouse orthologs of the receptor, while exhibiting non-competitive antagonism at the rat TAAR1.[2]
Quantitative Pharmacological Data
The following tables summarize the key in vitro pharmacological parameters of this compound.
Table 1: Receptor Binding Affinity and Functional Antagonism of this compound at TAAR1
| Species | Binding Affinity (Ki, nM) | Functional Antagonism (IC50, nM) |
| Human | 0.3[1][3] | 8.4[1][3] |
| Mouse | Not Reported | 1,190[2] |
| Rat | Not Reported | 748[2] |
Table 2: Comparative Potency of TAAR1 Antagonists
| Compound | hTAAR1 IC50 (nM) | Fold Difference vs. EPPTB |
| This compound | 8.4 [1] | 893-fold more potent [1] |
| EPPTB | 7,500[1] | - |
Mechanism of Action & Signaling Pathway
TAAR1 is primarily coupled to the Gαs subunit of G-proteins, and its activation leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1] As an antagonist, this compound blocks the binding of agonists (such as trace amines) to hTAAR1, thereby inhibiting this downstream signaling cascade. The antagonism of TAAR1 by this compound has been shown to increase the spontaneous firing rate of dopaminergic neurons in the ventral tegmental area (VTA).[1][3]
TAAR1 Antagonist Signaling Pathway
Pharmacokinetics and In Vivo Properties
Preliminary studies have indicated that this compound possesses favorable drug-like properties for in vivo applications, including good blood-brain barrier permeability.[1][3]
Absorption, Distribution, Metabolism, and Excretion (ADME) Profile
Table 3: Summary of Preliminary ADME Properties of this compound
| Parameter | Result | Species |
| Solubility | Poor | - |
| Metabolic Stability | Decent | Human Liver Microsomes[4] |
| Less Stable | Mouse Liver Microsomes[4] | |
| Very Poor | Rat Liver Microsomes[4] | |
| Blood-Brain Barrier Permeability | Good | In vivo studies[1][3] |
Off-Target Activity
This compound has demonstrated a favorable preliminary off-target profile, showing selectivity against a panel of 42 other targets at concentrations up to 1-10 µM.[1] At a concentration of 10 µM, it showed some inhibition of the benzylpiperazine (BZP) rat brain site (75% inhibition, Ki = 1 µM) and human sigma 2 receptor (90% inhibition, Ki = 8.4 µM).[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the general protocols used in the characterization of this compound.
In Vitro cAMP Functional Assay
This assay is used to determine the functional antagonism of this compound at the TAAR1 receptor.
-
Cell Lines: CHO-Gαq16-hTAAR1 cells or hTAAR1-CHO cells are commonly used.[1]
-
Assay Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) cAMP immunoassay (e.g., LanceUltra kit, PerkinElmer) is employed to measure changes in intracellular cAMP levels following receptor activation.[1]
-
Protocol Outline:
-
Cells stably expressing hTAAR1 are seeded in 384-well plates.
-
Cells are incubated with varying concentrations of this compound.
-
A known TAAR1 agonist (e.g., β-phenethylamine) is added at a concentration that elicits a submaximal response (EC80).
-
The reaction is incubated to allow for cAMP production.
-
Lysis buffer and detection reagents (Eu-cAMP tracer and ULight™-anti-cAMP antibody) are added.
-
After incubation, the TR-FRET signal is read on a compatible plate reader.
-
IC50 values are calculated from the concentration-response curves to determine the potency of this compound in inhibiting agonist-induced cAMP production.
-
cAMP Functional Assay Workflow
Radioligand Binding Assay
This assay is performed to determine the binding affinity (Ki) of this compound to the TAAR1 receptor.
-
Radioligand: [3H]RO5166017 is a commonly used radiolabeled agonist for TAAR1 binding assays.[1]
-
Membrane Preparation: Membranes are prepared from cells stably expressing hTAAR1.
-
Protocol Outline:
-
Cell membranes are incubated with a fixed concentration of [3H]RO5166017.
-
Increasing concentrations of unlabeled this compound are added to compete for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a known TAAR1 ligand.
-
The mixture is incubated to reach binding equilibrium.
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The amount of radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Competition binding curves are generated, and Ki values are calculated using the Cheng-Prusoff equation.
-
Ex Vivo Electrophysiology in Mouse VTA Slices
This technique is used to assess the effect of this compound on the electrical activity of dopaminergic neurons.
-
Animal Model: DAT-IRES-Cre; td-Tomato mice can be used to identify dopaminergic neurons.[4]
-
Slice Preparation:
-
Mice are anesthetized and decapitated.
-
The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Coronal or horizontal slices containing the VTA (typically 200-300 µm thick) are prepared using a vibratome.[5][6]
-
Slices are allowed to recover in oxygenated aCSF at a slightly elevated temperature before being maintained at room temperature.[7]
-
-
Electrophysiological Recording:
-
Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF.
-
Whole-cell patch-clamp recordings are made from identified dopaminergic neurons.
-
The spontaneous firing rate of the neurons is recorded in the absence and presence of this compound.
-
The ability of this compound to block the effects of a TAAR1 agonist (e.g., RO5166017) on neuronal firing can also be assessed.[3][4]
-
Ex Vivo Electrophysiology Workflow
Conclusion
This compound is a valuable pharmacological tool for the investigation of hTAAR1. Its high potency and selectivity, coupled with favorable in vivo properties, make it a superior probe compared to previously available antagonists. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to utilize this compound in their studies to further elucidate the role of TAAR1 in health and disease. Future research should focus on a more comprehensive characterization of its ADME profile and in vivo efficacy in relevant animal models of neuropsychiatric disorders.
References
- 1. Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Electrophysiological recording from Brain Slices Protocol [protocols.io]
- 6. The ventral tegmental area revisited: is there an electrophysiological marker for dopaminergic neurons? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Identification and Electrophysiological Characterization of Dopamine Neurons in the Ventral Tegmental Area - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of RTI-7470-44: A Potent and Selective hTAAR1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
RTI-7470-44 has emerged as a significant pharmacological tool and a potential therapeutic lead due to its potent and selective antagonist activity at the human trace amine-associated receptor 1 (hTAAR1).[1][2] Discovered in 2022, it is one of the first potent antagonists identified for the human form of this receptor.[1][2] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, presenting key quantitative data, experimental methodologies, and visual representations of its pharmacological profile and the logical framework of its evaluation.
Core Structure and Pharmacological Profile
This compound, with the chemical name 2-[[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]thio]-N-2-pyrimidinylacetamide, demonstrates high affinity and potency for hTAAR1.[3] Its discovery was the result of high-throughput screening followed by systematic structure-activity optimization.[1]
Quantitative Pharmacological Data
The following tables summarize the key in vitro pharmacological data for this compound and related compounds, highlighting its potency and selectivity.
Table 1: In Vitro Potency and Affinity of this compound at TAAR1 Orthologs
| Species | IC50 (nM) | Ki (nM) | Maximal Inhibition (%) | Antagonism Type |
| Human | 8.4[1][3] | 0.3[1][3] | 101%[1] | Competitive[1] |
| Rat | 748[1] | Not Determined | Not Determined | Non-competitive[1] |
| Mouse | 1,190[1] | 139[1] | Not Determined | Competitive[1] |
Table 2: Comparative Potency of TAAR1 Antagonists
| Compound | hTAAR1 IC50 |
| This compound | 8.4 nM[3] |
| EPPTB | 7,500 nM[3] |
| Cmpd 3 | 9,000 nM[3] |
Table 3: Off-Target Binding Profile of this compound
| Target | Inhibition (%) at 10 µM | Ki (µM) |
| Benzylpiperazine (BZP) rat brain site | 75%[4] | 1[4] |
| Human Sigma 2 | 90%[4] | 8.4[4] |
| 42 other targets | < 50% | ≥1–10[1] |
Table 4: Metabolic Stability of this compound
| Species | Stability |
| Human Liver Microsomes | Moderate/Decent[4] |
| Mouse Liver Microsomes | Less Stable[4] |
| Rat Liver Microsomes | Very Poor[4] |
Structure-Activity Relationship (SAR) Insights
The SAR studies leading to the discovery of this compound focused on modifications at two key areas of a lead compound, designated as Area A (the phenyl group) and Area D (a terminal heterocyclic moiety).
Caption: Key structural elements of this compound influencing its antagonist activity.
The key findings from the SAR studies are:
-
Area A (4-chlorophenyl group): This moiety appears to be crucial for maintaining high antagonist potency.[3] Replacement with other groups such as 2-thienyl, other substituted phenyl rings (fluoro, methoxy, methyl), pyridine, or a simple methyl group resulted in a loss of activity.[3]
-
Area D (N-2-pyrimidinylacetamide group): The pyrimidine (B1678525) ring, in combination with the acetamide (B32628) linker, is a critical determinant of the high potency observed for this compound.[3]
Experimental Protocols
The pharmacological characterization of this compound involved several key experimental procedures.
In Vitro cAMP Functional Assay
This assay was used to determine the antagonist potency (IC50) of this compound.
-
Cell Line: HEK293T cells stably expressing human, rat, or mouse TAAR1 were used.
-
Assay Principle: The assay measures the ability of a compound to inhibit the increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) stimulated by a TAAR1 agonist. TAAR1 is a Gαs-coupled GPCR, and its activation leads to an increase in cAMP.[3]
-
Procedure:
-
Cells were treated with a fixed concentration of the TAAR1 agonist β-phenethylamine (PEA) at its EC60 concentration.
-
Test compounds, including this compound, were added in a range of concentrations (typically an 8-point concentration-response curve).[3]
-
The resulting cAMP levels were measured using a suitable detection method (e.g., HTRF or LANCE).
-
IC50 values were calculated by fitting the concentration-response data to a four-parameter logistic equation.
-
Radioligand Binding Assay
This assay was employed to determine the binding affinity (Ki) of this compound for TAAR1.
-
Cell Membranes: Membranes were prepared from cell lines expressing human, rat, or mouse TAAR1.
-
Radioligand: [3H]RO5166017 was used as the radiolabeled ligand that binds to TAAR1.[3]
-
Procedure:
-
Cell membranes were incubated with a fixed concentration of the radioligand and varying concentrations of the competing compound (this compound).
-
After reaching equilibrium, the bound and free radioligand were separated by rapid filtration.
-
The amount of bound radioactivity was quantified using liquid scintillation counting.
-
Ki values were calculated from the IC50 values obtained from the competition binding curves using the Cheng-Prusoff equation.
-
Electrophysiology
Ex vivo brain slice electrophysiology was used to assess the functional effects of this compound on neuronal activity.
-
Animal Model: Brain slices containing the ventral tegmental area (VTA) were prepared from DAT-IRES-Cre;td-Tomato mice, allowing for the identification of dopaminergic neurons.[4]
-
Recording: Whole-cell patch-clamp recordings were performed on identified dopaminergic neurons to measure their spontaneous firing rate.
-
Procedure:
-
A baseline firing rate was established.
-
This compound (e.g., at 40 µM) was applied to the slice, and changes in the firing rate were recorded. This compound was found to increase the spontaneous firing rate of these neurons.[3][4]
-
To confirm its antagonist activity, the effects of a known TAAR1 agonist (RO5166017) were tested in the presence and absence of this compound. This compound was shown to block the inhibitory effects of the TAAR1 agonist.[3][4]
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and the general workflow for its pharmacological characterization.
Caption: this compound mechanism of action at the hTAAR1 signaling cascade.
Caption: The logical workflow for the identification and characterization of this compound.
Conclusion
This compound is a landmark compound in the study of TAAR1 pharmacology, offering unprecedented potency and selectivity for the human receptor. The structure-activity relationship is well-defined, with the 4-chlorophenyl and N-2-pyrimidinylacetamide moieties being critical for its antagonist activity. The detailed experimental protocols provide a clear framework for the evaluation of this and similar compounds. With its favorable drug-like properties, including good blood-brain barrier permeability and moderate metabolic stability, this compound stands as a valuable probe for elucidating the physiological roles of hTAAR1 and as a promising starting point for the development of novel therapeutics for conditions such as schizophrenia, addiction, and Parkinson's disease.[3][4][5]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. wikiwand.com [wikiwand.com]
- 3. Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to RTI-7470-44: A Selective Human Trace Amine-Associated Receptor 1 (hTAAR1) Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of RTI-7470-44, a potent and selective antagonist of the human trace amine-associated receptor 1 (hTAAR1). This compound has emerged as a critical pharmacological tool for investigating the physiological and pathophysiological roles of hTAAR1 and as a potential therapeutic agent for disorders involving dopaminergic dysregulation, such as schizophrenia, substance use disorders, and Parkinson's disease.[1][2][3][4] This document details the pharmacological properties of this compound, including its binding affinity and functional potency, and provides an overview of the experimental protocols used for its characterization. Furthermore, it visualizes the key signaling pathways and experimental workflows associated with the study of this compound.
Introduction
Trace amine-associated receptor 1 (TAAR1) is a G protein-coupled receptor (GPCR) that is activated by endogenous trace amines, such as β-phenylethylamine and tyramine.[2] It plays a significant modulatory role in monoaminergic neurotransmission, particularly within the dopaminergic system.[5][6] While several potent TAAR1 agonists have been identified and are under clinical investigation for conditions like schizophrenia, the development of potent and selective hTAAR1 antagonists has been a more recent advancement.[2][3][4] this compound, discovered in 2022, is the first potent and selective antagonist for the human form of the TAAR1 receptor.[7][8] Its high affinity and selectivity for hTAAR1 over rodent orthologs make it an invaluable tool for elucidating the therapeutic potential of hTAAR1 antagonism.[2][3][4]
Pharmacological Profile of this compound
This compound exhibits high potency and selectivity for the human TAAR1 receptor. Its pharmacological characteristics have been determined through a series of in vitro and ex vivo experiments.
Quantitative Data
The binding affinity (Ki) and functional inhibitory potency (IC50) of this compound at hTAAR1 and its orthologs are summarized below.
Table 1: In Vitro Potency and Binding Affinity of this compound at TAAR1
| Species | IC50 (nM) | Ki (nM) |
| Human | 8.4[1][2][3][4][8] | 0.3[1][2][3][4][8] |
| Rat | 748[7][8][9] | Not Reported |
| Mouse | 1,190[7][8][9] | 139[7][9] |
Table 2: Off-Target Activity of this compound
| Target | Inhibition (%) at 10 µM | Ki (µM) |
| Benzylpiperazine (BZP) rat brain site | 75[1][2] | 1[1][2] |
| Human sigma 2 | 90[1][2] | 8.4[1][2] |
This compound displayed minimal activity at 42 other targets when tested at concentrations up to 10 µM.[8]
Experimental Protocols
The characterization of this compound involved several key experimental procedures, outlined below.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Objective: To determine the affinity of this compound for hTAAR1, rTAAR1, and mTAAR1.
-
General Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the TAAR1 receptor of the desired species.
-
Radioligand: A radiolabeled ligand that binds to TAAR1, such as [3H]RO5166017, is used.[4]
-
Competitive Binding: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
-
cAMP Functional Assay
This assay measures the ability of a compound to inhibit the production of cyclic adenosine (B11128) monophosphate (cAMP) induced by a receptor agonist, thereby determining its functional potency (IC50) as an antagonist.
-
Objective: To determine the functional potency of this compound as an antagonist at hTAAR1.
-
General Methodology:
-
Cell Culture: A suitable cell line (e.g., HEK293 cells) is transfected to express the hTAAR1 receptor.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of the antagonist (this compound).
-
Agonist Stimulation: A known TAAR1 agonist, such as β-phenylethylamine (PEA), is added to stimulate the receptor and induce cAMP production.[4]
-
cAMP Measurement: The intracellular cAMP levels are measured using a suitable assay kit, often based on technologies like HTRF (Homogeneous Time-Resolved Fluorescence).[10]
-
Data Analysis: The concentration-response curve is plotted to determine the IC50 value of the antagonist.
-
Electrophysiology on Ventral Tegmental Area (VTA) Dopaminergic Neurons
This ex vivo technique is used to assess the effect of a compound on the firing rate of dopaminergic neurons.
-
Objective: To evaluate the effect of this compound on the spontaneous firing rate of VTA dopaminergic neurons and its ability to block the effects of a TAAR1 agonist.
-
General Methodology:
-
Brain Slice Preparation: Brain slices containing the VTA are prepared from mice.
-
Neuron Identification: Dopaminergic neurons are identified, often using transgenic mouse lines expressing a fluorescent reporter (e.g., DAT-IRES-Cre; td-Tomato mice).[1][2]
-
Electrophysiological Recording: The spontaneous firing rate of individual dopaminergic neurons is recorded using patch-clamp electrophysiology.
-
Compound Application: this compound is applied to the brain slice, and any change in the firing rate is measured.
-
Agonist Challenge: A TAAR1 agonist (e.g., RO5166017) is applied in the presence of this compound to determine if the antagonist can block the agonist's effects.[1][2][3][4]
-
Visualizations
TAAR1 Signaling Pathway
Caption: Simplified TAAR1 signaling cascade upon agonist binding.
Experimental Workflow for this compound Characterization
Caption: General workflow for the discovery and characterization of this compound.
Conclusion
This compound is a groundbreaking pharmacological tool that enables the selective antagonism of the human TAAR1 receptor. Its high potency and selectivity provide researchers with an unprecedented opportunity to investigate the role of hTAAR1 in health and disease. The data and experimental frameworks presented in this guide offer a comprehensive resource for scientists and drug development professionals working in the field of neuropsychiatric and neurological disorders. Further research utilizing this compound will undoubtedly contribute to a deeper understanding of TAAR1 pharmacology and its potential as a therapeutic target.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TAAR1 - Wikipedia [en.wikipedia.org]
- 6. Trace amine-associated receptor 1 modulates dopaminergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. This compound - Wikiwand [wikiwand.com]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Role of RTI-7470-44 in Modulating Dopamine Neuron Firing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of RTI-7470-44, a potent and selective antagonist of the human trace amine-associated receptor 1 (hTAAR1). This compound has demonstrated a significant impact on the activity of dopamine (B1211576) neurons, key players in reward, motivation, and various neurological and psychiatric disorders. This document consolidates the current understanding of this compound's mechanism of action, presents quantitative data on its effects on dopamine neuron firing, details the experimental protocols used to elucidate these effects, and provides visual representations of the underlying signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development.
Introduction to this compound
This compound is a novel small molecule that acts as a potent and selective antagonist for the human trace amine-associated receptor 1 (hTAAR1).[1] Discovered in 2022, it represents a significant advancement in the development of pharmacological tools to probe the function of TAAR1.[1] TAAR1 is a G protein-coupled receptor (GPCR) that is emerging as a critical modulator of monoaminergic systems, including the dopaminergic system.[2] this compound's ability to selectively block TAAR1 activity makes it a valuable tool for investigating the role of this receptor in both normal physiology and pathological conditions.
Mechanism of Action: TAAR1 Antagonism and Dopamine Neuron Firing
The primary mechanism by which this compound influences dopamine neuron activity is through its antagonism of TAAR1. TAAR1 is known to be a modulator of the dopamine transporter (DAT) and can influence the firing rate of dopamine neurons.[3]
TAAR1 activation, by endogenous trace amines or synthetic agonists, generally leads to a decrease in the firing rate of dopamine neurons in the ventral tegmental area (VTA).[4] This inhibitory effect is thought to be mediated, at least in part, through the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, which hyperpolarize the neuron and make it less likely to fire an action potential.
By acting as an antagonist, this compound blocks the constitutive or agonist-induced activity of TAAR1. This disinhibition of dopamine neurons leads to an increase in their spontaneous firing rate.[5][6] The precise downstream signaling cascade from TAAR1 antagonism to altered ion channel activity is an area of ongoing research, but it is clear that this compound effectively removes a brake on dopamine neuron excitability.
Quantitative Data on the Effects of this compound
The following tables summarize the key quantitative data regarding the pharmacological profile of this compound and its effects on VTA dopamine neuron firing.
Table 1: Pharmacological Profile of this compound
| Parameter | Value | Species | Assay Type | Reference |
| IC50 | 8.4 nM | Human | in vitro cAMP functional assay | [5][7][8] |
| Ki | 0.3 nM | Human | Radioligand binding assay | [5][7][8] |
| IC50 | 748 nM | Rat | in vitro cAMP functional assay | [1] |
| IC50 | 1,190 nM | Mouse | in vitro cAMP functional assay | [1] |
Table 2: Effect of this compound on the Firing Rate of VTA Dopamine Neurons
| Concentration | Change in Firing Rate (from baseline) | Statistical Significance | Animal Model | Reference |
| 0.1 µM | 0.19 ± 0.1 Hz | Not significant | DAT-IRES-Cre; td-Tomato mice | [7] |
| 10 µM | 0.4 ± 0.1 Hz | Significant | DAT-IRES-Cre; td-Tomato mice | [7] |
| 40 µM | 0.7 ± 0.2 Hz | Significant | DAT-IRES-Cre; td-Tomato mice | [7] |
Experimental Protocols
The following section details a representative methodology for investigating the effects of this compound on the firing rate of VTA dopamine neurons using ex vivo slice electrophysiology. This protocol is based on standard practices and incorporates specific details from the study by Decker et al. (2022).
Animal Model
-
Species: Mouse
-
Strain: DAT-IRES-Cre; td-Tomato mice. These mice express Cre recombinase under the control of the dopamine transporter (DAT) promoter, leading to the expression of the red fluorescent protein td-Tomato specifically in dopamine neurons. This allows for visual identification of dopamine neurons for targeted patch-clamp recordings.
Brain Slice Preparation
-
Anesthetize the mouse using an approved method (e.g., isoflurane (B1672236) inhalation followed by decapitation).
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution. A common cutting solution composition is (in mM): 210 sucrose, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 0.5 CaCl2, 7 MgCl2, and 10 D-glucose.
-
Mount the brain on a vibratome stage and cut horizontal or coronal slices (typically 200-300 µm thick) containing the VTA.
-
Transfer the slices to a holding chamber containing artificial cerebrospinal fluid (aCSF) at 32-34°C, continuously bubbled with 95% O2 / 5% CO2. A standard aCSF composition is (in mM): 126 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 2.4 CaCl2, 1.3 MgCl2, and 10 D-glucose.
-
Allow slices to recover for at least 1 hour before recording.
Electrophysiological Recording
-
Transfer a brain slice to the recording chamber of an upright microscope equipped with differential interference contrast (DIC) optics and fluorescence imaging capabilities.
-
Continuously perfuse the slice with oxygenated aCSF at a flow rate of 2-3 ml/min at 32-34°C.
-
Identify td-Tomato-positive neurons in the VTA using fluorescence microscopy.
-
Perform whole-cell patch-clamp recordings from identified dopamine neurons using borosilicate glass pipettes (3-6 MΩ resistance).
-
The internal pipette solution typically contains (in mM): 135 K-gluconate, 10 HEPES, 10 KCl, 1 EGTA, 4 Mg-ATP, and 0.4 Na-GTP, with the pH adjusted to 7.3 and osmolarity to ~290 mOsm.
-
Record spontaneous action potentials in the current-clamp mode.
-
Establish a stable baseline firing rate for at least 5-10 minutes.
-
Bath-apply this compound at the desired concentrations (e.g., 0.1, 10, 40 µM) and record the change in firing frequency.
-
To confirm the mechanism of action, co-application experiments with a TAAR1 agonist (e.g., RO5166017) can be performed to observe if this compound blocks the agonist's effect.[5]
Data Analysis
-
Analyze the electrophysiological data using appropriate software (e.g., Clampfit, AxoGraph).
-
Measure the spontaneous firing frequency (in Hz) during the baseline period and during drug application.
-
Perform statistical analysis (e.g., paired t-test or ANOVA) to determine the significance of the drug-induced changes in firing rate.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental procedures described in this guide.
Caption: TAAR1 signaling pathway in dopamine neurons and the effect of this compound.
Caption: Experimental workflow for ex vivo electrophysiology on VTA dopamine neurons.
Conclusion
This compound is a powerful and selective tool for investigating the role of TAAR1 in the central nervous system. Its ability to increase the firing rate of VTA dopamine neurons through TAAR1 antagonism highlights the receptor's crucial role in modulating dopaminergic activity. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting the TAAR1 system for a variety of neurological and psychiatric disorders characterized by dopamine dysregulation. Further research is warranted to fully elucidate the downstream signaling pathways and to evaluate the in vivo efficacy and safety profile of this compound and similar compounds.
References
- 1. Protocol for Recording from Ventral Tegmental Area Dopamine Neurons in Mice while Measuring Force during Head-Fixation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ACS chemical neuroscience [scholars.utoledo.edu]
- 5. Artificial cerebrospinal fluid - Wikipedia [en.wikipedia.org]
- 6. precisionary.com [precisionary.com]
- 7. researchgate.net [researchgate.net]
- 8. Mouse brain slice electrophysiology [protocols.io]
Investigating Trace Amine-Associated Receptor 1 (TAAR1) Function with RTI-7470-44: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a significant G-protein coupled receptor (GPCR) target for therapeutic intervention in a range of neuropsychiatric disorders, including schizophrenia, depression, and addiction.[1][2] As a modulator of monoaminergic systems, TAAR1 presents a promising avenue for the development of novel therapeutics.[2] This technical guide provides an in-depth overview of RTI-7470-44, a potent and selective antagonist of human TAAR1, and details the experimental protocols for investigating its function. This compound was identified as the first potent antagonist for the human TAAR1, demonstrating favorable in vivo drug-like properties, such as good blood-brain barrier permeability and moderate metabolic stability.[3][4]
Pharmacological Profile of this compound
This compound exhibits high affinity and potency for the human TAAR1 receptor.[3][4] Its pharmacological characteristics show marked species-dependent differences, with significantly higher potency at the human receptor compared to rodent orthologs.[2]
Data Presentation: Quantitative Pharmacological Data
The following tables summarize the in vitro binding affinity (Ki) and functional inhibitory potency (IC50) of this compound for TAAR1 across different species.
| Compound | Species | Binding Affinity (Ki) (nM) |
| This compound | Human | 0.3[3][4] |
| Mouse | 139[2] | |
| Rat | Not Reported |
| Compound | Species | Inhibitory Potency (IC50) (nM) |
| This compound | Human | 8.4[2][5] |
| Mouse | 1190[2][5] | |
| Rat | 748[2][5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of this compound at the TAAR1 receptor.
Radioligand Binding Assay for Determining Binding Affinity (Ki)
This assay measures the affinity of this compound for the TAAR1 receptor by assessing its ability to compete with a radiolabeled ligand.
a. Materials:
-
HEK293 cells stably expressing human, mouse, or rat TAAR1
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin, and a selection agent like geneticin)
-
Phosphate-buffered saline (PBS)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Radioligand (e.g., [3H]-RO5166017)
-
This compound
-
Non-specific binding control (e.g., a high concentration of a known TAAR1 ligand)
-
Glass fiber filters
-
Scintillation fluid and counter
b. Experimental Workflow:
Caption: Workflow for Radioligand Binding Assay.
c. Detailed Steps:
-
Cell Culture and Membrane Preparation: Culture HEK293 cells expressing the TAAR1 receptor of the desired species. Harvest the cells and homogenize them in a suitable lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in binding buffer.
-
Assay Setup: In a multi-well plate, incubate the prepared cell membranes with a fixed concentration of a suitable radiolabeled TAAR1 ligand (e.g., [3H]-RO5166017).
-
Competitive Binding: Add increasing concentrations of this compound to the wells. Include wells with only the radioligand and membranes (total binding) and wells with the radioligand, membranes, and a high concentration of a non-radiolabeled TAAR1 ligand (non-specific binding).
-
Incubation and Filtration: Incubate the plate to allow the binding to reach equilibrium. Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Use non-linear regression to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro cAMP Functional Assay for Determining Functional Potency (IC50)
This assay measures the ability of this compound to inhibit the production of cyclic adenosine (B11128) monophosphate (cAMP) following the activation of the Gs-coupled TAAR1 receptor by an agonist.
a. Materials:
-
HEK293 cells stably expressing human, mouse, or rat TAAR1
-
Cell culture medium
-
Assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)
-
TAAR1 agonist (e.g., β-phenylethylamine (PEA))
-
This compound
-
cAMP detection kit (e.g., HTRF, ELISA, or BRET-based)
b. Experimental Workflow:
Caption: Workflow for cAMP Functional Assay.
c. Detailed Steps:
-
Cell Seeding: Seed HEK293 cells expressing the desired TAAR1 ortholog into a multi-well plate and allow them to grow to an appropriate confluency.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of this compound for a defined period.
-
Agonist Stimulation: Add a known TAAR1 agonist, such as β-phenylethylamine (PEA), at a concentration that elicits a submaximal response (e.g., EC80) to stimulate the receptor and induce cAMP production.
-
cAMP Measurement: After a specific incubation time, stop the reaction and measure the intracellular cAMP levels using a commercially available kit.
-
Data Analysis: Plot the measured cAMP concentrations against the logarithm of the this compound concentration. Use non-linear regression to fit a dose-response curve and determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the agonist-induced cAMP production.
In Vivo Electrophysiology for Measuring Spontaneous Firing Rate of Dopaminergic Neurons
This experiment assesses the effect of this compound on the spontaneous firing rate of dopaminergic neurons in the ventral tegmental area (VTA) of anesthetized mice.
a. Materials:
-
Adult male mice (e.g., C57BL/6J)
-
Anesthetic (e.g., isoflurane (B1672236) or urethane)
-
Stereotaxic apparatus
-
Recording microelectrodes (e.g., glass micropipettes filled with 2M NaCl)
-
Amplifier and data acquisition system
-
This compound dissolved in a suitable vehicle
-
TAAR1 agonist (e.g., RO5166017) for validation
b. Experimental Workflow:
Caption: Workflow for In Vivo Electrophysiology.
c. Detailed Steps:
-
Animal Preparation: Anesthetize the mouse and place it in a stereotaxic frame. Perform a craniotomy to expose the brain surface above the VTA.
-
Electrode Placement: Slowly lower a recording microelectrode into the VTA using stereotaxic coordinates (approximate coordinates from bregma: AP -3.1 mm, ML ±0.5 mm, DV -4.0 to -4.8 mm).
-
Neuron Identification: Identify putative dopaminergic neurons based on their characteristic electrophysiological properties, including a slow, irregular firing rate, long-duration action potentials, and a biphasic (positive-negative) waveform.
-
Baseline Recording: Once a stable single-unit recording is established, record the baseline spontaneous firing rate for a sufficient period.
-
Drug Administration: Administer this compound (e.g., via intravenous injection) and continue to record the firing rate of the same neuron.
-
Data Analysis: Isolate the spikes from the single neuron of interest. Calculate the mean firing rate before and after drug administration. Statistical analysis (e.g., a paired t-test) can be used to determine if this compound significantly alters the firing rate. To confirm the involvement of TAAR1, the ability of this compound to block the effects of a co-administered TAAR1 agonist can also be assessed.[4]
TAAR1 Signaling Pathway
TAAR1 is primarily coupled to the Gs alpha subunit of the G-protein.[3] Activation of TAAR1 by an agonist leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[3] this compound, as an antagonist, blocks this signaling cascade.
Caption: TAAR1 Gs Signaling Pathway.
Conclusion
This compound is a valuable pharmacological tool for investigating the function of human TAAR1. Its high potency and selectivity make it a superior choice for studies focusing on the human receptor. The detailed experimental protocols provided in this guide offer a framework for researchers to characterize the interaction of this compound and other novel compounds with TAAR1, thereby advancing our understanding of this important therapeutic target and facilitating the development of new treatments for neuropsychiatric disorders.
References
RTI-7470-44: A Technical Guide for Research in Schizophrenia Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schizophrenia is a complex neuropsychiatric disorder characterized by a range of symptoms, including positive (e.g., hallucinations, delusions), negative (e.g., apathy, social withdrawal), and cognitive deficits. While current antipsychotics primarily target the dopamine (B1211576) D2 receptor, there is a significant need for novel therapeutic strategies that can address the full spectrum of symptoms with improved side-effect profiles. The Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a promising, non-dopaminergic target for the treatment of schizophrenia.[1] RTI-7470-44 is a potent and selective antagonist of the human TAAR1 (hTAAR1), making it a valuable research tool to investigate the role of TAAR1 in the pathophysiology and treatment of schizophrenia.[2][3][4][5][6][7] This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, the underlying TAAR1 signaling pathways, and detailed, albeit hypothetical, experimental protocols for its application in preclinical schizophrenia models.
Core Compound Data: this compound
This compound is a recently developed, potent, and selective antagonist for the human Trace Amine-Associated Receptor 1 (hTAAR1).[2][3][4][5][6][7] It exhibits favorable drug-like properties, including good blood-brain barrier permeability and moderate metabolic stability.[2][3]
In Vitro and Ex Vivo Pharmacological Profile
The following table summarizes the key quantitative data for this compound based on available literature.
| Parameter | Species | Value | Assay Type | Reference |
| IC50 | Human | 8.4 nM | cAMP Functional Assay | [2][3] |
| Rat | 748 nM | cAMP Functional Assay | [4] | |
| Mouse | 1,190 nM | cAMP Functional Assay | [4] | |
| Ki | Human | 0.3 nM | Radioligand Binding Assay | [2][3] |
| Neuronal Firing | Mouse | Increased spontaneous firing rate of VTA dopaminergic neurons | Ex vivo slice electrophysiology | [2][3] |
TAAR1 Signaling Pathways
TAAR1 is a G-protein coupled receptor (GPCR) that modulates dopaminergic, serotonergic, and glutamatergic neurotransmission.[8] Its activation is known to influence key signaling cascades implicated in the pathophysiology of schizophrenia. This compound, as a TAAR1 antagonist, is expected to inhibit these signaling pathways.
TAAR1 Canonical Signaling Pathway
Activation of TAAR1 by endogenous trace amines or agonist drugs typically leads to the stimulation of adenylyl cyclase and the production of cyclic AMP (cAMP) through Gαs protein coupling.[9] This, in turn, activates Protein Kinase A (PKA).
TAAR1 and Dopamine D2 Receptor Heterodimerization
TAAR1 can form heterodimers with dopamine D2 receptors (D2R), leading to a functional interaction that can modulate dopaminergic signaling.[10][11][12] This interaction is of particular interest in schizophrenia research. Activation of TAAR1 within the heterodimer can attenuate D2R-mediated signaling. As an antagonist, this compound would be expected to block this TAAR1-mediated modulation of D2R function.
Experimental Protocols for Schizophrenia Models
While there is a lack of published in vivo studies specifically using this compound in schizophrenia models, its mechanism of action as a TAAR1 antagonist suggests its potential to modulate dopamine-related behaviors. The following are detailed, hypothetical protocols for evaluating this compound in standard preclinical models of schizophrenia.
Hypothetical Experimental Workflow
The general workflow for testing this compound in animal models of schizophrenia would involve several key stages, from initial dose-response studies to more complex behavioral and neurochemical analyses.
Amphetamine-Induced Hyperlocomotion
This model is used to assess the potential of a compound to modulate dopamine-mediated psychosis-like behavior.
-
Animals: Male adult C57BL/6J mice.
-
Housing: Group-housed (4-5 per cage) with ad libitum access to food and water on a 12-hour light/dark cycle.
-
Apparatus: Open-field arenas equipped with automated activity monitoring systems.
-
Procedure:
-
Habituate mice to the open-field arenas for 30 minutes on two consecutive days prior to testing.
-
On the test day, administer this compound (e.g., 1, 3, 10 mg/kg, intraperitoneally) or vehicle.
-
After a 30-minute pretreatment period, administer amphetamine (e.g., 2.5 mg/kg, intraperitoneally) or saline.
-
Immediately place the mice in the open-field arenas and record locomotor activity (distance traveled, rearing frequency) for 60-90 minutes.
-
-
Data Analysis: Analyze locomotor activity data using a two-way ANOVA (this compound dose x amphetamine treatment).
Prepulse Inhibition (PPI) of the Acoustic Startle Response
PPI is a measure of sensorimotor gating, which is deficient in individuals with schizophrenia.
-
Animals: Male adult Wistar rats.
-
Apparatus: Startle response chambers equipped with a loudspeaker and a sensor to measure whole-body startle.
-
Procedure:
-
Administer this compound (e.g., 1, 3, 10 mg/kg, intraperitoneally) or vehicle 30 minutes before testing.
-
Place the rat in the startle chamber and allow a 5-minute acclimation period with background white noise.
-
The test session consists of multiple trial types presented in a pseudorandom order:
-
Pulse-alone trials (e.g., 120 dB acoustic stimulus).
-
Prepulse-pulse trials (e.g., a 75, 80, or 85 dB prepulse presented 100 ms (B15284909) before the 120 dB pulse).
-
No-stimulus trials (background noise only).
-
-
-
Data Analysis: Calculate PPI as: 100 - [((startle amplitude on prepulse-pulse trials) / (startle amplitude on pulse-alone trials)) x 100]. Analyze PPI data using a repeated-measures ANOVA.
MK-801-Induced Cognitive Deficits
This model assesses the potential of a compound to ameliorate cognitive impairments relevant to schizophrenia, induced by the NMDA receptor antagonist MK-801.[13][14][15][16]
-
Animals: Male adult C57BL/6J mice.
-
Apparatus: Novel object recognition (NOR) arena.
-
Procedure:
-
Habituation: Allow mice to explore the empty NOR arena for 10 minutes on two consecutive days.
-
Training (Day 3):
-
Administer this compound (e.g., 1, 3, 10 mg/kg, intraperitoneally) or vehicle.
-
After 30 minutes, administer MK-801 (e.g., 0.15 mg/kg, intraperitoneally) or saline.
-
After another 30 minutes, place the mouse in the arena with two identical objects and allow 10 minutes of exploration.
-
-
Testing (Day 4):
-
Place the mouse back in the arena where one of the familiar objects has been replaced with a novel object.
-
Record the time spent exploring each object for 5 minutes.
-
-
-
Data Analysis: Calculate the discrimination index as: (time exploring novel object - time exploring familiar object) / (total exploration time). Analyze the discrimination index using a two-way ANOVA (this compound dose x MK-801 treatment).
Conclusion
This compound is a valuable pharmacological tool for elucidating the role of the TAAR1 receptor in the complex neurobiology of schizophrenia. Its high potency and selectivity for the human receptor make it particularly relevant for translational research. While in vivo data in established schizophrenia models are currently lacking, the protocols outlined in this guide provide a framework for future investigations into the therapeutic potential of TAAR1 antagonism. The intricate interplay between TAAR1 and the dopaminergic system, particularly its interaction with the D2 receptor, suggests that targeting TAAR1 could offer a novel avenue for the development of antipsychotic medications with a distinct mechanism of action. Further research with this compound is warranted to explore its effects on the positive, negative, and cognitive symptoms associated with schizophrenia.
References
- 1. A rundown of TAAR1 as a potential drug target for schizophrenia [lms.mrc.ac.uk]
- 2. Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound - Wikiwand [wikiwand.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Identification of a potent human trace amine-associated receptor 1 antagonist | RTI [rti.org]
- 8. Therapeutic Potential of TAAR1 Agonists in Schizophrenia: Evidence from Preclinical Models and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Functional interaction between trace amine-associated receptor 1 and dopamine D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Functional Interaction between Trace Amine-Associated Receptor 1 and Dopamine D2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The trace amine-associated receptor 1 agonists – non-dopaminergic antipsychotics or covert modulators of D2 receptors? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effects of the cognition impairer MK-801 on learning and memory in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MK-801 prevents cognitive and behavioral deficits produced by NMDA receptor overstimulation in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | The effects and mechanism of environmental enrichment on MK-801 induced cognitive impairment in rodents with schizophrenia [frontiersin.org]
The Preclinical A-Z of RTI-7470-44: A Technical Guide for Addiction Research
For Immediate Release: A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the utility of RTI-7470-44, a potent and selective human trace amine-associated receptor 1 (hTAAR1) antagonist, in the context of preclinical addiction studies. While the therapeutic potential of targeting TAAR1 in substance use disorders is an active area of research, it is important to note that as of late 2023, no specific behavioral studies investigating the effects of this compound in animal models of addiction have been published.[1] This document serves as a core technical resource, consolidating the existing pharmacological data, providing detailed experimental protocols for its in vitro characterization, and offering a representative protocol for its future evaluation in a relevant in vivo addiction model.
Core Compound Profile
This compound, discovered in 2022, is the first potent antagonist identified for the human TAAR1.[2] It demonstrates favorable drug-like properties, including good blood-brain barrier permeability and moderate metabolic stability, making it a valuable tool for central nervous system research.[2][3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a comparative overview of its in vitro potency and metabolic stability.
Table 1: In Vitro Receptor Binding and Functional Potency of this compound
| Species | Binding Affinity (Kᵢ, nM) | Functional Potency (IC₅₀, nM) |
| Human | 0.3 | 8.4 |
| Rat | Not Reported | 748 |
| Mouse | 139 | 1,190 |
Data compiled from Bergman et al., 2022.[2][3][4]
Table 2: Metabolic Stability of this compound in Liver Microsomes
| Species | T₁/₂ (min) | Intrinsic Clearance (CLᵢₙₜ, µL/min/mg) |
| Human | 83.9 | 14.9 |
| Mouse | Not Reported | 63.5 |
| Rat | Not Reported | 274 |
Data compiled from Bergman et al., 2022.[3]
Mechanism of Action and Signaling Pathways
This compound functions as a competitive antagonist at the human and mouse TAAR1, and a non-competitive antagonist at the rat ortholog.[2] TAAR1 is a G protein-coupled receptor (GPCR) that, upon activation by endogenous trace amines, primarily couples to the Gαs subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). By blocking this activation, this compound is expected to inhibit the downstream signaling cascade.
Furthermore, TAAR1 signaling can be complex, with evidence suggesting potential coupling to other pathways, including Gα13-RhoA and β-arrestin-2. In the context of addiction, TAAR1 is known to modulate dopaminergic systems. Antagonism of TAAR1 has been shown to increase the spontaneous firing rate of dopaminergic neurons in the ventral tegmental area (VTA), a key region in the brain's reward circuitry.[3][4][5]
Detailed Experimental Protocols
In Vitro Characterization
1. Radioligand Binding Assay (Competitive)
This protocol determines the binding affinity (Kᵢ) of this compound for TAAR1 by measuring its ability to compete with a radiolabeled ligand.
-
Materials:
-
Cell membranes from HEK293 cells stably expressing the TAAR1 of interest (human, mouse, or rat).
-
Radioligand (e.g., [³H]-EPPTB).
-
Unlabeled this compound.
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
96-well filter plates.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Membrane Preparation: Homogenize TAAR1-expressing cells and prepare membrane fractions via differential centrifugation. Resuspend the final pellet in binding buffer.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of radioligand, and varying concentrations of unlabeled this compound. Include wells for total binding (no competitor) and non-specific binding (a saturating concentration of a non-radiolabeled ligand).
-
Incubation: Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).
-
Filtration: Rapidly filter the contents of each well to separate bound from free radioligand.
-
Washing: Wash filters with ice-cold wash buffer.
-
Quantification: Measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific from total binding. Determine the IC₅₀ value by fitting the data to a one-site competition model. Calculate the Kᵢ value using the Cheng-Prusoff equation.
-
2. cAMP Functional Assay
This assay measures the ability of this compound to inhibit agonist-stimulated cAMP production.
-
Materials:
-
HEK293 cells stably expressing the TAAR1 of interest.
-
TAAR1 agonist (e.g., β-phenylethylamine, β-PEA).
-
This compound at various concentrations.
-
Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).
-
cAMP assay kit (e.g., TR-FRET based).
-
-
Procedure:
-
Cell Plating: Seed TAAR1-expressing cells into 96-well plates and culture to desired confluency.
-
Antagonist Incubation: Pre-incubate cells with varying concentrations of this compound.
-
Agonist Stimulation: Add the TAAR1 agonist at a fixed concentration (e.g., its EC₈₀) to the wells and incubate.
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the assay kit manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels as a function of this compound concentration and fit the data to a dose-response inhibition curve to determine the IC₅₀ value.
-
In Vivo Addiction Model (Representative Protocol)
The following is a representative protocol for a Conditioned Place Preference (CPP) experiment, a standard behavioral paradigm to assess the rewarding or aversive properties of a compound and its potential to modulate the rewarding effects of drugs of abuse.
1. Conditioned Place Preference (CPP)
-
Apparatus: A three-chamber CPP apparatus with distinct visual and tactile cues in the two larger conditioning chambers, separated by a smaller neutral chamber.
-
Animals: Male and female mice or rats.
-
Procedure:
-
Habituation (Day 0): Allow animals to freely explore all three chambers for a set period (e.g., 15-30 minutes).
-
Pre-Conditioning Test (Day 1): Record the time spent in each chamber to establish baseline preference. Animals with a strong unconditioned preference for one chamber may be excluded.
-
Conditioning (Days 2-9): This phase typically consists of alternating daily injections of the drug of abuse (e.g., cocaine) and vehicle, paired with one of the two conditioning chambers. To test the effect of this compound, it would be administered prior to the cocaine or vehicle injection.
-
Example Schedule:
-
Even Days: Administer this compound (or its vehicle), followed by cocaine, and confine the animal to one of the conditioning chambers.
-
Odd Days: Administer this compound vehicle, followed by saline, and confine the animal to the opposite chamber.
-
-
-
Post-Conditioning Test (Day 10): In a drug-free state, allow the animals to freely explore all three chambers and record the time spent in each. An increase in time spent in the drug-paired chamber indicates a conditioned preference. The effect of this compound would be determined by its ability to alter the development of this preference.
-
Future Directions
The potent hTAAR1 antagonism and favorable pharmacokinetic profile of this compound make it a compelling candidate for in vivo studies. Future research should focus on utilizing this compound in established animal models of addiction, such as drug self-administration and reinstatement paradigms, to fully elucidate the role of TAAR1 antagonism in the neurobiology of substance use disorders. Such studies will be crucial in determining the therapeutic potential of this pharmacological approach.
References
- 1. TAAR1 as an emerging target for the treatment of psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
RTI-7470-44: A Technical Guide for Parkinson's Disease Research
Executive Summary
RTI-7470-44 is a potent, selective, and blood-brain barrier-penetrant antagonist of the human trace amine-associated receptor 1 (hTAAR1).[1][2][3] Discovered in 2022, it has emerged as a valuable pharmacological tool for investigating TAAR1 function.[2][4] The rationale for its potential in Parkinson's disease research stems from its mechanism of action. TAAR1 activation typically reduces the firing rate of dopaminergic neurons; therefore, an antagonist like this compound is hypothesized to increase dopaminergic activity, offering a potential therapeutic strategy for hypodopaminergic states such as Parkinson's disease.[3][5][6] Preclinical studies have confirmed that this compound increases the spontaneous firing rate of dopaminergic neurons in the ventral tegmental area (VTA).[1][3][5] This technical guide provides a comprehensive overview of this compound, including its pharmacological data, detailed experimental protocols, and the proposed signaling pathways relevant to its potential application in Parkinson's disease research.
Core Pharmacological Data
This compound is distinguished by its high affinity and potency at hTAAR1, with significant species selectivity. Its pharmacokinetic profile indicates good CNS penetration but variable metabolic stability across species.
Table 1: Receptor Binding and Functional Activity
| Parameter | Species | Value | Assay Type | Reference |
| Ki | Human | 0.3 nM | Radioligand Binding | [1][3] |
| Human | 139 nM | Radioligand Binding | [2] | |
| IC₅₀ | Human | 8.4 nM | cAMP Functional Assay | [1][2][3] |
| Rat | 748 nM | cAMP Functional Assay | [2] | |
| Mouse | 1,190 nM | cAMP Functional Assay | [2] | |
| Antagonist Type | Human | Competitive | Functional Assays | [2] |
| Mouse | Competitive | Functional Assays | [2] | |
| Rat | Non-competitive | Functional Assays | [2] |
Table 2: Off-Target Binding Profile
| Target | Species | Ki | % Inhibition (at 10 µM) | Reference |
| Benzylpiperazine (BZP) site | Rat (Brain) | 1 µM | 75% | [1] |
| Sigma 2 | Human | 8.4 µM | 90% | [1] |
A broader screening against 42 other targets showed minimal activity (≥1–10 μM).[2]
Table 3: Metabolic Stability (Liver Microsomes)
| Species | T₁/₂ (min) | Intrinsic Clearance (CLᵢₙₜ, µL/min/mg) | Stability Classification | Reference |
| Human | 83.9 | 14.9 | Moderate | [1][3] |
| Mouse | Not Reported | 63.5 | Low | [1][3] |
| Rat | Not Reported | 274 | Very Poor | [1][3] |
Proposed Mechanism of Action in Dopaminergic Neurons
TAAR1 is a Gαs-coupled G protein-coupled receptor (GPCR) expressed on dopaminergic neurons.[3][6] Its activation by endogenous trace amines leads to the stimulation of adenylyl cyclase, increasing intracellular cyclic AMP (cAMP). This signaling cascade ultimately results in the hyperpolarization and decreased firing rate of the neuron, partly through interactions with D2 dopamine (B1211576) autoreceptors.[1][2]
This compound, as a competitive antagonist at hTAAR1, blocks the binding of endogenous agonists. This action prevents the Gαs-mediated signaling cascade, leading to a disinhibition of the dopaminergic neuron and a subsequent increase in its spontaneous firing rate. This proposed mechanism forms the basis of its therapeutic potential in Parkinson's disease, a condition characterized by the loss of dopaminergic neurons and reduced dopamine levels.
Key Experimental Protocols
The following protocols are summarized from the primary publication by Decker et al., 2022, in ACS Chemical Neuroscience.[3][6]
In Vitro cAMP Functional Assay
This assay measures the ability of this compound to antagonize the effects of a TAAR1 agonist on intracellular cAMP levels.
-
Cell Line: HEK293 cells stably expressing human, rat, or mouse TAAR1.
-
Assay Principle: A competitive immunoassay using the Cisbio cAMP Gs HTRF kit.
-
Protocol Steps:
-
Cells are plated in 384-well plates and incubated overnight.
-
Test compounds (e.g., this compound) are prepared in a stimulation buffer containing 500 µM IBMX.
-
Cells are co-incubated with the test compound and a concentration of the TAAR1 agonist β-phenethylamine (PEA) equivalent to its EC₈₀.
-
The reaction is incubated for 30 minutes at room temperature.
-
Lysis buffer containing HTRF reagents (cAMP-d2 and anti-cAMP-cryptate) is added.
-
The plate is incubated for 1 hour at room temperature.
-
The plate is read on an HTRF-compatible reader (e.g., PHERAstar FS) at 620 nm and 665 nm.
-
IC₅₀ values are calculated from 8-point concentration-response curves using non-linear regression.
-
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of this compound for the hTAAR1 receptor.
-
Source: Membrane preparations from HEK293 cells expressing hTAAR1.
-
Radioligand: A proprietary tritiated TAAR1 antagonist.
-
Protocol Steps:
-
Assays are performed in 96-well plates in a final volume of 200 µL of binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Membrane homogenate (10 µg protein) is incubated with the radioligand (at a concentration equal to its Kd) and varying concentrations of the test compound (this compound).
-
Non-specific binding is determined in the presence of 10 µM of a non-labeled TAAR1 ligand.
-
Plates are incubated for 2 hours at room temperature.
-
The reaction is terminated by rapid filtration through GF/B filters using a cell harvester.
-
Filters are washed three times with ice-cold wash buffer (10 mM Tris-HCl, pH 7.4).
-
Radioactivity retained on the filters is measured by liquid scintillation counting.
-
Ki values are calculated using the Cheng-Prusoff equation.
-
Ex Vivo Electrophysiology (VTA Slices)
This experiment directly tests the effect of this compound on the firing rate of dopaminergic neurons.
-
Animal Model: DAT-IRES-Cre; td-Tomato mice are used to visually identify dopaminergic neurons.
-
Slice Preparation:
-
Mice are anesthetized and decapitated.
-
The brain is rapidly removed and placed in ice-cold, oxygenated (95% O₂/5% CO₂) cutting solution.
-
Horizontal VTA slices (220 µm) are prepared using a vibratome.
-
Slices are allowed to recover in oxygenated artificial cerebrospinal fluid (aCSF) at 34°C for at least 1 hour.
-
-
Recording:
-
Slices are transferred to a recording chamber continuously perfused with oxygenated aCSF at 32-34°C.
-
Dopaminergic (td-Tomato positive) neurons in the VTA are identified.
-
Spontaneous firing is recorded in the cell-attached or whole-cell patch-clamp configuration.
-
A stable baseline firing rate is recorded for at least 5 minutes.
-
This compound (e.g., 10 µM or 40 µM) is bath-applied, and the firing rate is recorded for 10-15 minutes.
-
For antagonist studies, a TAAR1 agonist (e.g., RO5166017) is applied after the antagonist to confirm the blockade of its inhibitory effect.
-
Experimental and Preclinical Development Workflow
The discovery and preclinical evaluation of a compound like this compound for Parkinson's disease research follows a structured pipeline. The process begins with target identification and progresses through in vitro characterization to in vivo testing, which remains a future step for this specific compound in the context of Parkinson's models.
Conclusion and Future Directions
This compound is a potent and selective hTAAR1 antagonist that has been well-characterized in vitro and ex vivo. Its ability to increase the firing rate of VTA dopaminergic neurons provides a strong rationale for its investigation in models of Parkinson's disease.[3][5][6] The provided data and protocols offer a solid foundation for researchers to utilize this compound as a pharmacological probe.
Crucially, as of this writing, there are no published studies demonstrating the efficacy of this compound in established in vivo animal models of Parkinson's disease, such as those induced by 6-hydroxydopamine (6-OHDA) or MPTP.[7][8][9] Therefore, the most critical next step for the field is to evaluate this compound in these models to determine if the observed increase in neuronal firing translates to symptomatic relief or neuroprotective effects. Such studies will be essential to validate TAAR1 antagonism as a viable therapeutic strategy for Parkinson's disease.
References
- 1. TAAR1 - Wikipedia [en.wikipedia.org]
- 2. Functional Interaction between Trace Amine-Associated Receptor 1 and Dopamine D2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Behavioral Effects of a Potential Novel TAAR1 Antagonist [frontiersin.org]
- 6. Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of bilaterally 6-OHDA- and MPTP-lesioned rats as models of the early phase of Parkinson's disease: histological, neurochemical, motor and memory alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for RTI-7470-44 In Vivo Experimental Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
RTI-7470-44 is a potent and selective antagonist of the human trace amine-associated receptor 1 (hTAAR1), a G protein-coupled receptor with therapeutic potential for several neuropsychiatric disorders, including schizophrenia, drug addiction, and Parkinson's disease.[1][2][3][4] Discovered in 2022, it is one of the first potent antagonists identified for the human TAAR1.[5] this compound exhibits favorable drug-like properties for in vivo research, including good blood-brain barrier permeability and moderate metabolic stability.[1][2][3][5]
A critical consideration for in vivo experimental design is the compound's significant species selectivity. This compound is approximately 90-fold less potent at the rat TAAR1 and 140-fold less potent at the mouse TAAR1 compared to hTAAR1.[5][6][7] This highlights the importance of selecting appropriate animal models and interpreting data with caution when translating findings to human physiology. To date, published in vivo work has been limited to ex vivo slice electrophysiology in mice, which demonstrated the compound's ability to increase the firing rate of dopaminergic neurons.[1][2][3] As of late 2023, no in vivo behavioral studies investigating the effects of this compound have been published.[6]
These application notes provide a summary of the available data for this compound and detailed protocols to guide future in vivo and ex vivo experimental design.
Data Presentation
The following tables summarize the key quantitative data for this compound, facilitating experimental planning and comparison.
Table 1: Pharmacological Profile of this compound at TAAR1
| Species | Assay Type | Parameter | Value |
| Human | Radioligand Binding | Kᵢ | 0.3 nM |
| Human | cAMP Functional Assay | IC₅₀ | 8.4 nM |
| Rat | cAMP Functional Assay | IC₅₀ | 748 nM |
| Mouse | Radioligand Binding | Kᵢ | 139 nM |
| Mouse | cAMP Functional Assay | IC₅₀ | 1,190 nM |
| Data compiled from multiple sources.[1][4][5][8] |
Table 2: In Vitro Metabolic Stability of this compound
| Species | Microsome Source | Stability |
| Human | Liver | Decent |
| Mouse | Liver | Less Stable |
| Rat | Liver | Very Poor |
| Data is based on experiments conducted with 10 μM of this compound.[9][10] |
Table 3: Off-Target Binding Profile of this compound
| Target | Inhibition at 10 μM | Affinity (Kᵢ) |
| Human Sigma 2 | 90% | 8.4 μM (very weak) |
| Benzylpiperazine (BZP) Rat Brain Site | 75% | 1 μM (moderate) |
| This compound showed little to no activity against a panel of 42 other targets, including serotonin, adrenergic, dopamine, opioid, histamine, and muscarinic receptors, as well as biogenic amine transporters.[1][9][10] |
Experimental Protocols
Protocol 1: Ex Vivo Electrophysiology on VTA Dopaminergic Neurons
This protocol details the methodology to assess the effect of this compound on the spontaneous firing rate of ventral tegmental area (VTA) dopaminergic (DA) neurons in mouse brain slices. This is based on the initial characterization experiments performed on the compound.[1][2][3][9]
1. Animals:
-
Species: Mouse
-
Strain: DAT-IRES-Cre; td-Tomato mice are recommended to allow for confident identification of dopaminergic neurons. Other strains can be used, but will require pharmacological or electrophysiological identification of DA neurons.[9][10]
2. Reagents and Solutions:
-
This compound (stock solution prepared in DMSO)
-
TAAR1 agonist (e.g., RO5166017) for antagonist validation experiments[1][2][3][9]
-
Sucrose-based cutting solution (in mM): 200 sucrose, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 glucose, 4 MgCl₂, 0.1 CaCl₂. Continuously bubbled with 95% O₂ / 5% CO₂.
-
Artificial cerebrospinal fluid (aCSF) (in mM): 126 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 glucose, 2 MgCl₂, 2 CaCl₂. Continuously bubbled with 95% O₂ / 5% CO₂.
-
Internal solution for recording electrode (in mM): 135 K-gluconate, 10 HEPES, 10 KCl, 1 MgCl₂, 2 Mg-ATP, 0.2 Na-GTP. pH adjusted to 7.2-7.3 with KOH.
3. Equipment:
-
Vibrating microtome (vibratome)
-
Recording chamber with perfusion system
-
Microscope with DIC optics
-
Micromanipulators
-
Glass microelectrodes (3-5 MΩ resistance)
-
Electrophysiology amplifier and data acquisition system
4. Protocol Steps:
- Anesthesia and Decapitation: Anesthetize the mouse with isoflurane (B1672236) or another approved anesthetic and perform decapitation.
- Brain Extraction: Rapidly remove the brain and immerse it in ice-cold, oxygenated sucrose-based cutting solution.
- Slicing: Prepare horizontal or coronal midbrain slices (200-300 μm thick) containing the VTA using a vibratome in the ice-cold cutting solution.
- Recovery: Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 30 minutes, then maintain at room temperature until recording.
- Recording:
- Place a slice in the recording chamber and perfuse with oxygenated aCSF (2-3 mL/min) at 32-34°C.
- Identify putative DA neurons in the VTA using fluorescence (in DAT-td-Tomato mice) or based on their characteristic large cell bodies and electrophysiological properties (e.g., slow spontaneous firing rate, presence of Iₕ current).[11]
- Establish a whole-cell or cell-attached patch-clamp recording.
- Data Acquisition:
- Record baseline spontaneous firing activity for at least 5-10 minutes.
- Bath-apply this compound at the desired concentration (e.g., 40 μM was used in the original study) and record for 10-15 minutes.[9][10]
- To confirm TAAR1-mediated effects, after observing the effect of this compound, co-apply a TAAR1 agonist (e.g., RO5166017) to test for blockade of the agonist's typical inhibitory effect.[1][2][3][9]
- Data Analysis: Analyze changes in firing frequency (Hz), firing pattern (e.g., burst analysis), and other relevant electrophysiological parameters before and after drug application.
Protocol 2: Considerations for Future In Vivo Behavioral Studies
As no in vivo behavioral data for this compound are currently published, the following are proposed methodologies for researchers planning such studies.
1. Animal Model Selection:
-
Given the low potency of this compound at rodent TAAR1, using standard wild-type mice or rats may require high doses and could lead to off-target effects.
-
The most appropriate models would be those expressing human TAAR1, such as "humanized" knock-in mice, to assess the compound's effects at its high-affinity target.
2. Drug Formulation and Administration:
-
Formulation: this compound is soluble in DMSO.[10] For in vivo administration, a vehicle such as a mixture of DMSO, Tween 80, and saline should be tested for solubility and tolerability.
-
Route of Administration: Intraperitoneal (i.p.) or subcutaneous (s.c.) injections are common starting points. Oral (p.o.) administration may also be possible depending on pharmacokinetic properties that are yet to be determined.
-
Dosage: Dose-response studies will be necessary to determine an effective dose range.
3. Potential Behavioral Assays:
-
Locomotor Activity: TAAR1 modulation is known to affect dopamine-dependent locomotor activity. TAAR1 knockout mice show enhanced locomotor responses to psychostimulants.[12] Therefore, assessing the effect of this compound on baseline and psychostimulant-induced (e.g., amphetamine) locomotor activity would be a primary screen.
-
Models of Parkinson's Disease: Given that TAAR1 antagonists are proposed for hypodopaminergic states, testing this compound in rodent models of Parkinson's disease (e.g., 6-OHDA or MPTP-lesioned animals) is a logical step.[13] Outcome measures could include tests of motor function (e.g., rotarod, cylinder test) and assessment of L-DOPA-induced dyskinesia.
-
Cognitive and Negative Symptom Models: To explore the potential in schizophrenia, models assessing cognitive deficits (e.g., novel object recognition, attentional set-shifting) or negative symptoms (e.g., social interaction test) could be employed.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed pathway of TAAR1 antagonism on VTA neuron firing rate.
Caption: Experimental workflow for ex vivo VTA slice electrophysiology.
References
- 1. Dendritic Architecture Predicts in vivo Firing Pattern in Mouse Ventral Tegmental Area and Substantia Nigra Dopaminergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Recording from Ventral Tegmental Area Dopamine Neurons in Mice while Measuring Force during Head-Fixation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. TAAR1 as an emerging target for the treatment of psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular basis of human trace amine-associated receptor 1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Wikiwand [wikiwand.com]
- 9. Frontiers | Dendritic Architecture Predicts in vivo Firing Pattern in Mouse Ventral Tegmental Area and Substantia Nigra Dopaminergic Neurons [frontiersin.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The ventral tegmental area revisited: is there an electrophysiological marker for dopaminergic neurons? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Behavioral Effects of a Potential Novel TAAR1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modulation by Trace Amine-Associated Receptor 1 of Experimental Parkinsonism, l-DOPA Responsivity, and Glutamatergic Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiological Studies of RTI-7470-44 in Ventral Tegmental Area (VTA) Slices
Audience: Researchers, scientists, and drug development professionals.
Introduction
RTI-7470-44 is a potent and selective antagonist of the human trace amine-associated receptor 1 (hTAAR1).[1][2][3] TAAR1 is a G protein-coupled receptor implicated in various neurological and psychiatric disorders, including schizophrenia, addiction, and Parkinson's disease.[3][4] In the ventral tegmental area (VTA), a key region for reward and motivation, TAAR1 modulates the activity of dopaminergic neurons. This compound serves as a valuable pharmacological tool to investigate the role of TAAR1 in regulating dopamine (B1211576) neurotransmission. These application notes provide detailed protocols for studying the electrophysiological effects of this compound on dopaminergic neurons in ex vivo VTA slices.
Mechanism of Action of this compound
This compound acts as a neutral antagonist at hTAAR1.[5] In dopaminergic neurons of the VTA, TAAR1 activation is coupled to Gαs, leading to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[5][6] This signaling cascade can influence the activity of the dopamine transporter (DAT) and modulate neuronal firing rates.[6][7] By blocking the basal or agonist-induced activity of TAAR1, this compound can disinhibit dopaminergic neurons, leading to an increase in their spontaneous firing rate.[1][4] Electrophysiological studies have demonstrated that this compound significantly increases the firing rate of VTA dopaminergic neurons and can reverse the inhibitory effects of TAAR1 agonists.[1][3][4]
Data Presentation
Quantitative Data Summary
| Parameter | Value | Species/Assay Condition | Reference |
| Binding Affinity (Ki) | 0.3 nM | Radioligand binding assay (hTAAR1) | [1][3][4] |
| Functional Potency (IC50) | 8.4 nM | in vitro cAMP functional assay (hTAAR1) | [1][3][4] |
| Effect on Firing Rate | |||
| Baseline Firing Rate | 1.0 ± 0.2 Hz | Mouse VTA dopaminergic neurons | [4] |
| Firing Rate with 40 µM this compound | 2.3 ± 0.6 Hz | Mouse VTA dopaminergic neurons | [4] |
| Change from Baseline (0.1 µM) | 0.19 ± 0.1 Hz | Mouse VTA dopaminergic neurons | [4] |
| Change from Baseline (10 µM) | 0.4 ± 0.1 Hz | Mouse VTA dopaminergic neurons | [4] |
Experimental Protocols
Protocol 1: Preparation of Acute VTA Slices
This protocol describes the procedure for obtaining viable horizontal VTA slices from rodents for electrophysiological recordings.
Materials:
-
Rodent (mouse or rat)
-
Anesthetic (e.g., isoflurane)
-
Vibrating microtome (vibratome)
-
Ice-cold sucrose-based cutting solution (see composition below)
-
Artificial cerebrospinal fluid (aCSF) (see composition below)
-
Incubation chamber
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
Solutions:
-
Sucrose (B13894) Cutting Solution (in mM): 241 sucrose, 28 NaHCO3, 11 glucose, 1.4 NaH2PO4, 3.3 KCl, 0.2 CaCl2, 7 MgCl2.[8] (Alternative: 120 NaCl, 25 NaHCO3, 3.3 KCl, 1.23 NaH2PO4, 2.4 MgSO4, 1.2 CaCl2, 10 dextrose).[9]
-
Artificial Cerebrospinal Fluid (aCSF) (in mM): 126 NaCl, 2.5 KCl, 1.4 NaH2PO4, 1.2 MgCl2, 2.4 CaCl2, 11 glucose, 25 NaHCO3.[8] (Alternative: 119 NaCl, 2.5 KCl, 1.3 MgSO4, 1.0 NaH2PO4, 2.5 CaCl2, 26.2 NaHCO3, 11 glucose).[10]
Procedure:
-
Anesthetize the animal deeply with isoflurane (B1672236) and decapitate.
-
Rapidly remove the brain and immerse it in ice-cold, carbogen-gassed sucrose cutting solution.
-
Mount the brain on the vibratome stage and prepare horizontal slices (220-240 µm thick) containing the VTA.[8][9]
-
Transfer the slices to an incubation chamber containing aCSF continuously bubbled with carbogen gas.
-
Allow the slices to recover at 32-33°C for at least 20-60 minutes.[8][9][11]
-
After the initial recovery period, maintain the slices at room temperature until they are transferred to the recording chamber. Slices are typically viable for at least 4 hours.[11]
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology in VTA Slices
This protocol details the steps for performing whole-cell patch-clamp recordings from VTA dopaminergic neurons to assess the effects of this compound.
Materials:
-
Prepared VTA slices
-
Recording chamber on an upright microscope with DIC optics
-
Patch-clamp amplifier and data acquisition system
-
Glass micropipettes (3-5 MΩ resistance)
-
Micromanipulator
-
Perfusion system
-
This compound stock solution
-
Intracellular solution (see composition below)
Solutions:
-
K-gluconate-based Intracellular Solution (in mM): 123 potassium gluconate, 10 HEPES, 0.2 EGTA, 8 NaCl, 2 MgATP, 0.3 Na3GTP. Adjust pH to 7.2 and osmolarity to 275 mOsm.[10]
Procedure:
-
Transfer a VTA slice to the recording chamber and continuously perfuse with carbogenated aCSF at a rate of 1.5-2 ml/min at 32°C.[9]
-
Identify putative dopaminergic neurons in the VTA based on their location and electrophysiological properties (e.g., presence of a hyperpolarization-activated cation current, Ih).[9][10][12][13] For more precise identification, transgenic animals expressing fluorescent reporters in dopaminergic neurons (e.g., DAT-Cre mice with a tdTomato reporter) can be used.[1]
-
Pull glass micropipettes and fill them with the intracellular solution.
-
Approach a neuron with the micropipette and establish a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Record baseline spontaneous firing activity in current-clamp mode.
-
Prepare a working solution of this compound in aCSF from a stock solution.
-
Bath-apply this compound at the desired concentration (e.g., 0.1 µM, 10 µM, 40 µM) through the perfusion system.[4]
-
Record the firing activity of the neuron during and after drug application to determine the effect of this compound.
-
To investigate the antagonist properties, co-apply a TAAR1 agonist (e.g., RO5166017) with this compound and observe if the agonist's effect is blocked.[1]
-
Analyze the data to quantify changes in firing frequency, membrane potential, and other relevant electrophysiological parameters.
Visualizations
Signaling Pathway of TAAR1 in Dopaminergic Neurons
Caption: TAAR1 signaling cascade in dopaminergic neurons and the antagonistic action of this compound.
Experimental Workflow for Electrophysiology
Caption: Step-by-step workflow for electrophysiological recording of this compound effects in VTA slices.
Logical Relationship of this compound's Effect
Caption: Logical flow illustrating how this compound increases the firing rate of dopaminergic neurons.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikiwand [wikiwand.com]
- 3. Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TAAR1 - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Distinct cellular properties of identified dopaminergic and GABAergic neurons in the mouse ventral tegmental area - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Identification and Electrophysiological Characterization of Dopamine Neurons in the Ventral Tegmental Area - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The ventral tegmental area revisited: is there an electrophysiological marker for dopaminergic neurons? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Electrophysiological Properties of Neurons: Current-Clamp Recordings in Mouse Brain Slices and Firing-Pattern Analysis [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. New method to visualize neurons with DAT in slices of rat VTA using fluorescent substrate for DAT, ASP+ - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Characterization of RTI-7470-44 Antagonism at the Human TAAR1 Receptor using a cAMP Functional Assay
Audience: Researchers, scientists, and drug development professionals.
Abstract
The human Trace Amine-Associated Receptor 1 (hTAAR1) is a G protein-coupled receptor (GPCR) implicated in several neuropsychiatric disorders, making it a significant target for therapeutic development.[1][2][3] As a Gαs-coupled receptor, hTAAR1 activation leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1] RTI-7470-44 has been identified as a potent and selective competitive antagonist of hTAAR1.[2][4][5] This document provides a detailed protocol for a cell-based cAMP functional assay to characterize and quantify the antagonist activity of this compound at the hTAAR1 receptor. The methodology described herein is suitable for determining the potency (IC₅₀) of this compound by measuring its ability to inhibit agonist-induced cAMP production.
hTAAR1 Signaling Pathway
The diagram below illustrates the canonical signaling pathway of the Gαs-coupled hTAAR1 receptor. Agonist binding activates the receptor, leading to the dissociation of the Gαs subunit, which in turn stimulates adenylyl cyclase to convert ATP into cAMP. As an antagonist, this compound blocks the agonist from binding to the receptor, thereby inhibiting this signaling cascade.
Caption: hTAAR1 signaling cascade and point of inhibition by this compound.
Data Presentation: In Vitro Profile of this compound
The following table summarizes the reported in vitro potency and binding affinity of this compound for the TAAR1 receptor across different species. This data highlights its high potency and selectivity for the human receptor.
| Compound | Parameter | Human TAAR1 | Rat TAAR1 | Mouse TAAR1 | Reference |
| This compound | IC₅₀ (nM) | 8.4 | 748 | 1,190 | [5][6] |
| Kᵢ (nM) | 0.3 | Not Reported | 139 | [1][5] | |
| PEA (Agonist) | EC₅₀ (nM) | 193 ± 15 | Not Reported | Not Reported | [1] |
Experimental Protocol: cAMP Functional Assay (Antagonist Mode)
This protocol details the steps to determine the IC₅₀ value of this compound by measuring its ability to inhibit cAMP production stimulated by a TAAR1 agonist, such as β-phenethylamine (PEA).
Principle
This is a competitive immunoassay performed in a whole-cell format. Cells expressing hTAAR1 are pre-incubated with varying concentrations of the antagonist (this compound). Subsequently, the cells are stimulated with a fixed concentration of a TAAR1 agonist (e.g., PEA at its EC₈₀) to induce cAMP production. The amount of cAMP produced is inversely proportional to the activity of the antagonist. The cAMP levels are quantified using a commercially available detection kit (e.g., HTRF, GloSensor™, AlphaScreen™).[7][8][9][10]
Materials and Reagents
-
Cells: HEK293 cells stably expressing the human TAAR1 receptor (or other suitable host cells).
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) if applicable.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS) with calcium and magnesium, supplemented with a phosphodiesterase (PDE) inhibitor like 0.5 mM IBMX to prevent cAMP degradation.
-
TAAR1 Agonist: β-phenethylamine (PEA) or another suitable TAAR1 agonist.
-
TAAR1 Antagonist: this compound.
-
cAMP Detection Kit: A homogenous, time-resolved fluorescence (HTRF), luminescence-based (e.g., GloSensor™), or AlphaScreen™ cAMP assay kit.
-
Microplates: 96-well or 384-well solid white, low-volume tissue culture-treated plates.
-
Reagent and Compound Preparation: DMSO for compound stock solutions.
Assay Procedure
-
Cell Culture and Seeding:
-
Culture the hTAAR1-expressing cells according to standard cell culture protocols.
-
Harvest cells using a non-enzymatic cell dissociation solution and resuspend in the assay buffer.
-
Determine cell density and viability using a hemocytometer or automated cell counter.
-
Seed the cells into a 384-well white microplate at a pre-determined optimal density (e.g., 2,000 - 5,000 cells/well) in a volume of 5 µL.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in 100% DMSO.
-
Perform serial dilutions of this compound in assay buffer to create a concentration range that will span the expected IC₅₀ (e.g., from 1 pM to 10 µM). This will be the antagonist concentration-response curve.
-
Prepare a stock solution of the TAAR1 agonist (e.g., PEA). Dilute it in assay buffer to a working concentration that is 4 times the final desired EC₈₀ concentration. The EC₈₀ value should be determined from a prior agonist dose-response experiment.
-
-
Antagonist Incubation:
-
Add 5 µL of the diluted this compound solutions (or vehicle control) to the wells containing the cells.
-
Incubate the plate at room temperature for 15-30 minutes.
-
-
Agonist Stimulation:
-
Add 5 µL of the 4X EC₈₀ agonist solution to all wells except for the negative control wells (which should receive 5 µL of assay buffer).
-
Incubate the plate for 30-60 minutes at room temperature.
-
-
cAMP Detection:
-
Following the stimulation period, proceed with the cAMP measurement according to the manufacturer's protocol for the chosen detection kit. This typically involves adding 5 µL of each detection reagent (e.g., lysis buffer containing d2-labeled cAMP and then cryptate-labeled anti-cAMP antibody for HTRF).
-
Incubate for the recommended time (e.g., 60 minutes) at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a compatible plate reader (e.g., a PHERAstar or EnVision reader for HTRF).
-
Data Analysis
-
Normalization: The raw data (e.g., HTRF ratio) is typically normalized. The average signal from the vehicle control (agonist stimulation only) is set as 100% activity, and the average signal from the negative control (no agonist) is set as 0% activity.
-
Curve Fitting: Plot the percent inhibition against the logarithm of the this compound concentration.
-
IC₅₀ Determination: Fit the data to a four-parameter logistic equation (sigmoidal dose-response with variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the agonist-stimulated cAMP response.
Experimental Workflow Diagram
The following diagram outlines the key steps of the cAMP antagonist assay workflow.
Caption: Step-by-step workflow for the this compound antagonist cAMP assay.
Expected Results
The experiment is expected to yield a concentration-dependent inhibition of the agonist-induced cAMP signal by this compound. The resulting sigmoidal curve will allow for the calculation of a precise IC₅₀ value, which should be in the low nanomolar range for the human TAAR1 receptor, consistent with published data.[1][2] This assay provides a robust and reliable method for quantifying the antagonist potency of compounds targeting hTAAR1.
References
- 1. Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a potent human trace amine-associated receptor 1 antagonist | RTI [rti.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]
- 8. researchgate.net [researchgate.net]
- 9. resources.revvity.com [resources.revvity.com]
- 10. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radioligand Binding Assay with RTI-7470-44
For Researchers, Scientists, and Drug Development Professionals
Introduction
RTI-7470-44 is a potent and selective antagonist for the human trace amine-associated receptor 1 (hTAAR1), a G protein-coupled receptor implicated in various neurological and psychiatric disorders such as schizophrenia, drug addiction, and Parkinson's disease.[1][2] First described in 2022, this compound represents a significant advancement in the study of TAAR1 pharmacology due to its high affinity and selectivity for the human receptor subtype.[1][3] These application notes provide detailed protocols for utilizing this compound in radioligand binding assays to characterize its interaction with TAAR1 and for its use as a pharmacological tool to study TAAR1 function.
Data Presentation
Binding Affinity of this compound at TAAR1
The following table summarizes the in vitro binding affinity (Ki) and functional potency (IC50) of this compound for human, rat, and mouse TAAR1. This data highlights the significant species selectivity of the compound.
| Species | Ki (nM) | IC50 (nM) | Maximal Inhibition (Imax) | Notes |
| Human | 0.3 | 8.4 | 101% | Potent competitive antagonist.[1][2][3][4] |
| Rat | Not Determined | 748 | Not Determined | Approximately 90-fold less potent than at hTAAR1; acts as a non-competitive antagonist.[3] |
| Mouse | 139 | 1,190 | Not Determined | Approximately 140-fold less potent than at hTAAR1; acts as a competitive antagonist.[3] |
Off-Target Activity Profile
This compound exhibits a favorable off-target profile, with minimal activity at a wide range of other receptors and transporters at a concentration of 10 µM.[4] Notable exceptions are listed below.
| Target | Inhibition (%) at 10 µM | Ki (µM) |
| Benzylpiperazine (BZP) rat brain site | 75% | 1 |
| Human sigma 2 | 90% | 8.4 |
Signaling Pathway
TAAR1 is primarily a Gαs-coupled G protein-coupled receptor (GPCR).[1] Upon activation by an agonist, it stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. This compound acts as an antagonist, blocking this agonist-induced signaling cascade. There is also evidence suggesting potential involvement of β-arrestin-mediated G protein-independent signaling and Gα13 signaling pathways, as well as functional interactions with dopamine (B1211576) D2 receptors.[1][5]
Caption: TAAR1 Signaling Pathway Antagonism by this compound.
Experimental Protocols
Radioligand Binding Assay for hTAAR1
This protocol describes a competitive binding assay to determine the affinity of test compounds for hTAAR1 using a radiolabeled ligand and membranes from cells expressing the receptor.
Materials:
-
HEK293 cells stably expressing hTAAR1
-
Radioligand: [3H]RO5166017 or other suitable TAAR1 radioligand
-
Unlabeled Ligand: this compound (for validation) or other test compounds
-
Membrane Preparation Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4, with protease inhibitors
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well plates
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI)
-
Scintillation cocktail
-
Scintillation counter
-
Cell harvester
Protocol:
-
Membrane Preparation:
-
Harvest HEK293-hTAAR1 cells and homogenize in ice-cold Membrane Preparation Buffer.
-
Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and large debris.
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh Assay Buffer.
-
Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).
-
Store membrane aliquots at -80°C until use.
-
-
Binding Assay:
-
On the day of the assay, thaw the membrane preparation and resuspend to the desired concentration in Assay Buffer (typically 50-100 µg protein per well).
-
In a 96-well plate, set up the following in a final volume of 250 µL:
-
Total Binding: 150 µL membrane preparation, 50 µL Assay Buffer, 50 µL radioligand.
-
Non-specific Binding (NSB): 150 µL membrane preparation, 50 µL of a high concentration of a known TAAR1 ligand (e.g., 10 µM unlabeled RO5166017 or this compound), 50 µL radioligand.
-
Competitive Binding: 150 µL membrane preparation, 50 µL of varying concentrations of the test compound (e.g., this compound), 50 µL radioligand. The radioligand should be used at a concentration at or below its Kd.
-
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[6]
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Quickly wash the filters four times with ice-cold Wash Buffer to separate bound from free radioligand.
-
Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the competing ligand.
-
Determine the IC50 value using non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Experimental Workflow for Radioligand Binding Assay.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of hTAAR1 in health and disease. Its high potency and selectivity make it an excellent candidate for use in radioligand binding assays and other in vitro and in vivo studies. The provided protocols and data serve as a comprehensive resource for researchers utilizing this novel antagonist. The significant species differences in its affinity and mode of action necessitate careful consideration when translating findings from rodent models to human systems.
References
- 1. Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Avenues for the Development of Therapeutics That Target Trace Amine Associated Receptor 1 (TAAR1): Mini-Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for In Vivo Administration of RTI-7470-44
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and in vivo administration of RTI-7470-44, a potent and selective antagonist of the human trace amine-associated receptor 1 (hTAAR1). Due to its poor aqueous solubility, careful formulation is critical for achieving accurate and reproducible results in preclinical research.
Compound Information
This compound is a valuable research tool for studying the pharmacology of TAAR1 and its potential therapeutic roles. Key characteristics that influence its formulation for in vivo studies are summarized below.
| Property | Value/Description | Citation |
| Molecular Weight | 449.84 g/mol | |
| Solubility | Poor aqueous solubility. Soluble in DMSO (20.83 mg/mL or 46.31 mM with heating). | [1] |
| In Vitro Potency (hTAAR1) | IC₅₀: 8.4 nM, Kᵢ: 0.3 nM | [1] |
| Metabolic Stability | Moderate metabolic stability. Stability varies across species, with decent stability in human liver microsomes, less in mouse, and poor in rat liver microsomes. | [1][2] |
| Blood-Brain Barrier Permeability | Good | [2] |
| Storage (Powder) | -20°C for up to 3 years, 4°C for up to 2 years. | [1] |
| Storage (in DMSO) | -80°C for up to 6 months, -20°C for up to 1 month. | [1] |
Experimental Protocols for In Vivo Administration
Given the poor water solubility of this compound, a multi-component vehicle system is recommended to achieve a homogenous and stable formulation suitable for injection. The following protocols are based on common formulation strategies for poorly soluble compounds intended for in vivo research. It is crucial to perform a small-scale pilot formulation to ensure solubility and stability at the desired concentration before preparing a large batch.
2.1. Recommended Vehicle Compositions
Two potential vehicle compositions are provided below. The choice of vehicle may depend on the route of administration, the required dose, and institutional guidelines.
-
Protocol 1: DMSO/PEG400/Saline
-
Composition: 10% DMSO, 40% PEG400, 50% Saline (0.9% NaCl)
-
Rationale: This is a widely used ternary solvent system for poorly soluble compounds. DMSO acts as the primary organic solvent, PEG400 serves as a co-solvent and viscosity modifier, and saline is used to increase the total volume and physiological compatibility.
-
-
Protocol 2: DMSO/Tween 80/Saline
-
Composition: 5-10% DMSO, 5-10% Tween 80, 80-90% Saline (0.9% NaCl)
-
Rationale: This formulation uses a surfactant (Tween 80) to create a micellar solution or a fine suspension, which can improve the bioavailability of the compound. The concentration of DMSO should be kept to a minimum to reduce potential toxicity.
-
2.2. Preparation of Vehicle and Final Formulation
The following is a step-by-step procedure for preparing a 1 mL solution of this compound at a concentration of 1 mg/mL using Protocol 1. Adjust volumes as needed for different concentrations and final volumes.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, injectable grade
-
Polyethylene glycol 400 (PEG400), sterile, injectable grade
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing the Compound: Accurately weigh 1 mg of this compound powder and place it in a sterile conical tube.
-
Initial Dissolution in DMSO: Add 100 µL of DMSO to the tube containing the this compound powder. Vortex thoroughly until the compound is completely dissolved. Gentle warming (up to 60°C) or brief sonication can be used to aid dissolution.[1]
-
Addition of Co-solvent: Add 400 µL of PEG400 to the DMSO solution. Vortex until the solution is homogeneous.
-
Final Dilution with Saline: Slowly add 500 µL of sterile saline to the mixture while vortexing. It is important to add the aqueous component last and slowly to prevent precipitation of the compound.
-
Final Inspection: Visually inspect the final solution for any precipitation or cloudiness. If the solution is not clear, sonication in a warm water bath may help. If precipitation persists, the formulation may not be suitable for the desired concentration.
-
Administration: The formulation should be administered to the animals immediately after preparation. If not for immediate use, store appropriately and re-vortex before administration.
2.3. Considerations for Administration Route
-
Intraperitoneal (IP) and Subcutaneous (SC) Injection: The described vehicle compositions are generally suitable for these routes.
-
Intravenous (IV) Injection: For IV administration, it is critical to ensure the final solution is completely clear and free of any particulates. The concentration of organic solvents should be minimized, and the injection should be performed slowly. The use of a vehicle containing cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) could also be considered for IV routes to improve solubility.
-
Oral Gavage (PO): For oral administration, a suspension in a vehicle such as 0.5% methylcellulose (B11928114) with 0.1% Tween 80 can be considered as an alternative to solubilization.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known signaling pathway of TAAR1 and a generalized workflow for preparing this compound for in vivo studies.
Caption: TAAR1 Signaling Pathway and this compound's Point of Action.
Caption: Workflow for Preparing this compound for In Vivo Administration.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
Application Notes and Protocols: RTI-7470-44 in the Study of Dopamine Transporter Function
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing RTI-7470-44, a potent and selective antagonist for the human trace amine-associated receptor 1 (hTAAR1), as a tool to investigate the modulation of the dopamine (B1211576) system. While not a direct ligand for the dopamine transporter (DAT), this compound indirectly influences dopaminergic activity by blocking TAAR1, a key regulator of dopamine neuron firing rates and transporter function. This document outlines its pharmacological properties, detailed experimental protocols, and the underlying signaling pathways.
Introduction to this compound
This compound is a powerful scientific tool for probing the function of the human trace amine-associated receptor 1 (hTAAR1).[1][2] Discovered in 2022, it stands out as the first potent and selective antagonist for hTAAR1.[1] TAAR1 is a G protein-coupled receptor that is expressed in key monoaminergic brain regions and is known to modulate the activity of dopamine neurons.
Activation of TAAR1 by endogenous trace amines or synthetic agonists typically leads to a reduction in the firing rate of dopaminergic neurons in the ventral tegmental area (VTA).[3] This modulation is, in part, mediated through the phosphorylation of the dopamine transporter (DAT) via protein kinase A (PKA) and protein kinase C (PKC) signaling, which can decrease dopamine uptake and promote efflux.[4][5]
As a TAAR1 antagonist, this compound blocks these effects. It has been demonstrated to increase the spontaneous firing rate of dopaminergic neurons in the VTA, making it an invaluable compound for studying the consequences of TAAR1 inhibition on dopamine system dynamics and its potential relevance to hypodopaminergic conditions like Parkinson's disease.[6][7][8]
Quantitative Data
The pharmacological profile of this compound is summarized below. Its high affinity and potency are notably selective for the human variant of the TAAR1 receptor.
Table 1: Potency and Binding Affinity of this compound at TAAR1
| Species | IC50 (nM) | Ki (nM) | Maximal Inhibition (Imax) |
|---|---|---|---|
| Human | 8.4[1][6] | 0.3[1][6] | 101%[1] |
| Rat | 748[1] | N/D | N/D |
| Mouse | 1,190[1] | 139[1] | N/D |
N/D: Not Determined
Table 2: Off-Target Activity Profile of this compound
| Target | Inhibition (%) at 10 µM | Ki (µM) |
|---|---|---|
| Benzylpiperazine (BZP) rat brain site | 75%[7] | 1[7] |
| Human Sigma 2 (σ₂) | 90%[7] | 8.4[7] |
Table 3: Metabolic Stability in Liver Microsomes
| Species | Stability |
|---|---|
| Human | Decent Stability[7] |
| Mouse | Less Stable[7] |
| Rat | Very Poor Stability[7] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action and a typical experimental workflow for studying this compound.
Caption: TAAR1 activation leads to DAT phosphorylation, inhibiting dopamine uptake. This compound blocks this pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikiwand [wikiwand.com]
- 3. mdpi.com [mdpi.com]
- 4. TAAR1 - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
RTI-7470-44 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RTI-7470-44. The information is presented in a question-and-answer format to directly address common issues related to its solubility and stability.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound in common laboratory solvents?
A1: this compound is characterized as having poor aqueous solubility.[1] Quantitative data is available for its kinetic solubility in an aqueous buffer and its solubility in DMSO.
-
Aqueous Buffer: The kinetic solubility of this compound has been determined to be 1.7 μM .
-
DMSO: this compound is soluble in DMSO at a concentration of 20.83 mg/mL (46.31 mM) .[2] To achieve this, it is recommended to use ultrasonic treatment and warming to 60°C.[2] It is also important to use newly opened, non-hygroscopic DMSO, as absorbed water can significantly impact solubility.[2]
Q2: Are there any specific recommendations for preparing stock solutions of this compound?
A2: Yes, based on the available solubility data, it is recommended to prepare primary stock solutions in high-quality, anhydrous DMSO. For consistent results, especially when approaching the solubility limit, it is advisable to warm the solution and use sonication to ensure complete dissolution.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: For optimal stability, DMSO stock solutions of this compound should be stored under the following conditions[2]:
-
-80°C: for long-term storage, stable for up to 6 months.
-
-20°C: for short-term storage, stable for up to 1 month.
Q4: How stable is this compound in biological assays?
A4: this compound exhibits moderate metabolic stability, with significant species-dependent differences. Its stability has been assessed in liver microsomes from different species.
-
Human Liver Microsomes: Shows decent stability.
-
Mouse Liver Microsomes: Less stable compared to human.
-
Rat Liver Microsomes: Exhibits very poor stability.[2]
For quantitative details on its metabolic stability, please refer to the data presented in the "Data Presentation" section.
Q5: Is there any information on the stability of this compound under different pH, temperature, or light conditions?
A5: Currently, there is no publicly available data from forced degradation studies detailing the stability of this compound under various pH, temperature, and light conditions. It is recommended that researchers perform their own stability assessments tailored to their specific experimental conditions.
Troubleshooting Guides
Problem 1: I am observing precipitation of this compound in my aqueous-based cellular assay.
-
Possible Cause: The concentration of this compound in your final assay medium exceeds its aqueous solubility limit (1.7 μM).
-
Troubleshooting Steps:
-
Verify Final Concentration: Double-check your dilution calculations to ensure the final concentration of this compound is at or below 1.7 μM.
-
Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) used to introduce the compound is low (typically ≤ 0.1%) and compatible with your cell line.
-
Serial Dilutions: Prepare serial dilutions of your this compound stock solution in the assay medium, ensuring thorough mixing at each step.
-
Visual Inspection: Before adding to cells, visually inspect the diluted compound in the assay medium for any signs of precipitation.
-
Consider Solubilizing Agents: If higher concentrations are required, consider the use of biocompatible solubilizing agents or formulation vehicles, though their effects on the experiment should be carefully validated.
-
Problem 2: I am seeing rapid loss of this compound activity in my in vitro experiment with rat-derived cells or tissues.
-
Possible Cause: this compound has very poor metabolic stability in the presence of rat liver microsomes, suggesting it may be rapidly metabolized by rat-derived enzyme systems.[2]
-
Troubleshooting Steps:
-
Species Selection: If possible, consider using human or mouse-derived cell lines or tissues where this compound exhibits greater stability.
-
Metabolic Inhibitors: If using rat-derived systems is unavoidable, consider co-incubating with a broad-spectrum cytochrome P450 inhibitor to reduce metabolic degradation. However, be aware of potential off-target effects of the inhibitor.
-
Time-Course Experiment: Conduct a time-course experiment to determine the rate of compound degradation under your specific assay conditions. This will help in selecting an appropriate experimental window.
-
Higher Initial Concentration: A higher initial concentration of this compound may be necessary to compensate for rapid metabolism, but ensure it remains within the aqueous solubility limit.
-
Data Presentation
Physicochemical Properties
| Property | Value | Reference |
| Kinetic Solubility (Aqueous) | 1.7 μM | |
| Solubility in DMSO | 20.83 mg/mL (46.31 mM) | [2] |
| Calculated logP | 4.71 | |
| Topological Polar Surface Area (TPSA) | 116.86 Ų |
Metabolic Stability in Liver Microsomes
| Species | Half-life (T1/2) (min) | Intrinsic Clearance (CLint) (μL/min/mg) | Stability Classification | Reference |
| Human | 83.9 | 14.9 | Decent | [2] |
| Mouse | 65.8 | 63.5 | Less Stable | [2] |
| Rat | 9.11 | 274 | Very Poor | [2] |
Experimental Protocols
Kinetic Solubility Assay (General Protocol)
This protocol is a general guideline for determining the kinetic solubility of a compound like this compound.
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Preparation of Assay Buffer: Prepare a phosphate-buffered saline (PBS) solution at a physiologically relevant pH (e.g., pH 7.4).
-
Compound Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.
-
Addition to Buffer: Transfer a small volume (e.g., 2 μL) of each dilution to a new 96-well plate containing the aqueous assay buffer (e.g., 198 μL). This will result in a final DMSO concentration of 1%.
-
Incubation: Seal the plate and incubate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.
-
Measurement of Precipitation: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is defined as the highest concentration of the compound that does not show a significant increase in turbidity compared to the buffer control.
Microsomal Stability Assay (General Protocol)
This protocol provides a general framework for assessing the metabolic stability of this compound in liver microsomes.
-
Preparation of Reagents:
-
Thaw liver microsomes (human, rat, or mouse) on ice.
-
Prepare a solution of NADPH regenerating system in phosphate (B84403) buffer (pH 7.4).
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or DMSO) at a concentration that allows for a final solvent concentration of ≤ 1% in the incubation.
-
-
Incubation:
-
Pre-warm a solution of liver microsomes and the NADPH regenerating system in a water bath at 37°C.
-
Initiate the reaction by adding this compound to the pre-warmed microsome solution to achieve the desired final concentration (e.g., 1-10 μM).
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
-
Reaction Quenching:
-
Immediately stop the reaction by adding the aliquot to a tube containing a cold quenching solution (e.g., acetonitrile with an internal standard).
-
-
Sample Processing:
-
Vortex the samples and centrifuge to pellet the precipitated proteins.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of this compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Calculate the half-life (T1/2) and intrinsic clearance (CLint) from the slope of the linear regression.
-
Mandatory Visualizations
TAAR1 Signaling Pathways
This compound is an antagonist of the Trace Amine-Associated Receptor 1 (TAAR1). TAAR1 is a G protein-coupled receptor (GPCR) that can signal through multiple pathways upon activation by an agonist. As an antagonist, this compound blocks these downstream signaling events.
Caption: TAAR1 antagonist this compound blocks agonist-induced signaling pathways.
Experimental Workflow: Kinetic Solubility Assay
Caption: Workflow for determining the kinetic solubility of this compound.
Logical Relationship: Troubleshooting Solubility Issues
Caption: Troubleshooting logic for this compound precipitation in aqueous media.
References
Technical Support Center: RTI-7470-44 Solubility and Formulation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of RTI-7470-44 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a potent and selective antagonist of the human trace amine-associated receptor 1 (hTAAR1), making it a valuable tool for studying TAAR1 pharmacology and its potential therapeutic roles in conditions like schizophrenia and Parkinson's disease.[1][2][3] However, preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) studies have revealed that this compound has poor aqueous solubility, which can pose significant challenges for achieving accurate and reproducible results in both in vitro and in vivo experiments.[1]
Q2: What is the known solubility of this compound?
A2: The primary reported solubility for this compound is in dimethyl sulfoxide (B87167) (DMSO). It can be dissolved in DMSO at a concentration of 20.83 mg/mL, which is equivalent to 46.31 mM.[4] Achieving this concentration may require sonication and gentle warming to 60°C.[4] It's important to note that DMSO is hygroscopic, and using a fresh, anhydrous grade is crucial as absorbed water can negatively impact solubility.[4]
Q3: What are the general strategies for solubilizing poorly soluble compounds like this compound?
A3: For poorly soluble compounds, several formulation strategies can be employed. These include:
-
Co-solvents: Using a mixture of solvents to increase solubility. Common co-solvents in preclinical studies include polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol (PG), and ethanol.
-
Surfactants: These agents can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble molecules.[5]
-
Lipid-based formulations: Dissolving or suspending the compound in oils, surfactants, or mixtures can enhance absorption, particularly for oral administration.[5][6][7][8]
-
Particle size reduction: Techniques like micronization or nanosizing increase the surface area of the compound, which can improve the dissolution rate.[6]
Troubleshooting Guides
Issue 1: this compound is not fully dissolving in DMSO.
If you are having trouble dissolving this compound in DMSO, follow this troubleshooting workflow:
References
- 1. Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: RTI-7470-44 Metabolic Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the metabolic stability of RTI-7470-44 in different species.
Frequently Asked Questions (FAQs)
Q1: What is the general metabolic stability profile of this compound?
A1: this compound is a potent and selective antagonist of the human trace amine-associated receptor 1 (hTAAR1).[1][2][3] It exhibits moderate metabolic stability, which varies significantly across different species.[1][2] In vitro studies using liver microsomes have shown that this compound has decent stability in human liver microsomes, is less stable in mouse liver microsomes, and shows very poor stability in rat liver microsomes.[1]
Q2: In which species is this compound most and least metabolically stable?
A2: Based on in vitro liver microsome assays, this compound is most stable in humans and least stable in rats.[1]
Q3: What are the key parameters to consider when assessing the metabolic stability of this compound?
A3: The primary parameters to evaluate are the half-life (t½) and the intrinsic clearance (CLint).[1] A longer half-life and lower intrinsic clearance indicate greater metabolic stability.
Q4: Are there any known species-specific differences in the metabolism of this compound?
A4: Yes, significant species-specific differences have been observed. The compound is metabolized much more rapidly in rat liver microsomes compared to human and mouse liver microsomes.[1] This suggests that different cytochrome P450 (CYP) enzymes or other metabolic enzymes may be involved in its metabolism across these species.
Troubleshooting Guides
Issue 1: High variability in metabolic stability results between experiments.
-
Possible Cause 1: Inconsistent Microsome Activity. The metabolic activity of liver microsomes can vary between batches and can degrade with improper handling.
-
Solution: Always use high-quality, certified liver microsomes from a reputable supplier. Ensure proper storage at -80°C and minimize freeze-thaw cycles. Thaw microsomes rapidly at 37°C just before use and keep them on ice.
-
-
Possible Cause 2: Inaccurate Compound Concentration. Errors in the preparation of stock solutions or serial dilutions can lead to variability.
-
Solution: Prepare fresh stock solutions and perform accurate serial dilutions. Verify the concentration of the stock solution using an appropriate analytical method.
-
-
Possible Cause 3: Inconsistent Incubation Conditions. Variations in incubation time, temperature, or shaking speed can affect metabolic rates.
-
Solution: Strictly adhere to a standardized protocol with precise control over incubation parameters. Use a calibrated incubator with consistent temperature distribution.
-
Issue 2: Unexpectedly rapid degradation of this compound in the control (no NADPH) samples.
-
Possible Cause 1: Chemical Instability. The compound may be chemically unstable in the incubation buffer.
-
Solution: Assess the chemical stability of this compound in the incubation buffer without microsomes over the same time course. If instability is observed, the buffer composition may need to be adjusted.
-
-
Possible Cause 2: Contamination of Microsomes. Microsomal preparations may be contaminated with other enzymes that can degrade the compound without NADPH.
-
Solution: Use microsomes from a reliable source and handle them aseptically to prevent contamination.
-
Issue 3: Difficulty in quantifying the remaining this compound.
-
Possible Cause 1: Poor Analytical Method Sensitivity. The analytical method (e.g., LC-MS/MS) may not be sensitive enough to detect the compound at low concentrations.
-
Solution: Optimize the mass spectrometry parameters (e.g., ion source settings, collision energy) and chromatography conditions (e.g., column, mobile phase) to enhance sensitivity and resolution.
-
-
Possible Cause 2: Matrix Effects. Components of the incubation mixture (e.g., proteins, salts) can interfere with the ionization of the analyte.
-
Solution: Implement a robust sample preparation method, such as protein precipitation followed by solid-phase extraction (SPE), to remove interfering matrix components. Use a suitable internal standard to correct for matrix effects and variations in sample processing.
-
Data Presentation
Table 1: Metabolic Stability of this compound in Human, Rat, and Mouse Liver Microsomes
| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human | 83.9 | 14.9 |
| Rat | 9.11 | 274 |
| Mouse | 65.8 | 63.5 |
Data is based on in vitro incubation of 10 µM this compound with liver microsomes.
Experimental Protocols
In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol outlines the general procedure for assessing the metabolic stability of this compound in liver microsomes.
1. Materials:
-
This compound
-
Pooled liver microsomes (human, rat, mouse)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Acetonitrile (B52724) (ACN) with an appropriate internal standard (for quenching and analysis)
-
96-well plates or microcentrifuge tubes
-
Incubator shaker
-
LC-MS/MS system
2. Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation mixture should be less than 1%.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the liver microsomes at 37°C and dilute to the desired concentration (e.g., 0.5 mg/mL) with cold potassium phosphate buffer. Keep on ice.
-
-
Incubation:
-
Pre-warm the reaction plate or tubes containing the this compound and liver microsome mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate at 37°C with constant shaking.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Termination:
-
Stop the reaction at each time point by adding a quenching solution (e.g., cold acetonitrile with internal standard).
-
-
Sample Processing:
-
Centrifuge the samples to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
Analysis:
-
Quantify the remaining concentration of this compound at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein / mL).
-
Mandatory Visualization
Caption: Potential metabolic pathways of this compound.
Caption: Experimental workflow for in vitro metabolic stability assay.
References
Potential off-target effects of RTI-7470-44
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RTI-7470-44, a potent and selective human trace amine-associated receptor 1 (hTAAR1) antagonist.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the human trace amine-associated receptor 1 (hTAAR1).[1] It exhibits competitive antagonism at the human and mouse TAAR1, while acting as a non-competitive antagonist at the rat TAAR1.[1]
Q2: What are the known off-target binding sites for this compound?
A2: At a concentration of 10 µM, this compound shows significant inhibition at the benzylpiperazine (BZP) rat brain site (75% inhibition) and the human sigma 2 receptor (90% inhibition).[2] It has a moderate affinity for the BZP site (Ki = 1 µM) and a very weak affinity for the human sigma 2 receptor (Ki = 8.4 µM).[2]
Q3: Has this compound been screened against a broader panel of targets?
A3: Yes, this compound was evaluated in radioligand binding assays against a panel of 42 other targets through the NIMH Psychoactive Drug Screening Program.[3] At a concentration of 10 µM, it showed little to no activity at these sites.[1][3] The specific list of these 42 targets is not publicly detailed in the available literature.
Q4: What is the species selectivity of this compound for TAAR1?
A4: this compound is highly selective for human TAAR1. It is approximately 90-fold less potent at the rat TAAR1 and 140-fold less potent at the mouse TAAR1.[1]
Q5: What are the recommended storage conditions for this compound?
A5: For long-term storage of a stock solution, -80°C for up to 6 months is recommended. For short-term storage, -20°C for up to 1 month is advised.[2]
Data Presentation
Table 1: On-Target Potency and Affinity of this compound
| Species | IC50 (nM) | Ki (nM) |
| Human | 8.4[2][4] | 0.3[2][4] |
| Rat | 748[1] | Not Determined |
| Mouse | 1190[1] | 139 |
Table 2: Off-Target Binding Profile of this compound
| Target | Species | Ki (µM) | % Inhibition @ 10 µM |
| Benzylpiperazine (BZP) site | Rat (brain) | 1[2] | 75%[2] |
| Sigma 2 Receptor | Human | 8.4[2] | 90%[2] |
Troubleshooting Guides
Guide 1: Unexpected Results in In Vitro Functional Assays
Issue: Observing unexpected agonist-like effects or a lack of antagonist activity in cell-based assays.
Potential Causes & Troubleshooting Steps:
-
Off-Target Effects:
-
Sigma 2 Receptor Activation: If your cell line expresses sigma 2 receptors, the observed effect might be due to this compound's activity at this site.
-
Recommendation: Screen your cell line for sigma 2 receptor expression. If present, consider using a specific sigma 2 antagonist as a control to block this potential off-target effect.
-
-
-
Species-Specific Differences:
-
Ensure you are using a human TAAR1 construct for optimal antagonist activity. The potency of this compound is significantly lower at rat and mouse TAAR1.[1]
-
-
Experimental Conditions:
-
Agonist Concentration: If you are using a high concentration of the TAAR1 agonist in your assay, it may overcome the competitive antagonism of this compound. Perform a full agonist dose-response curve to determine the EC50 and use a concentration around the EC80 for your antagonist experiments.
-
Cell Health and Receptor Expression: Poor cell health or low TAAR1 expression can lead to inconsistent results. Regularly check cell viability and verify TAAR1 expression levels via qPCR or Western blot.
-
Guide 2: Anomalous Findings in Neuronal Activity Assays
Issue: Observing changes in neuronal firing rates that are inconsistent with TAAR1 antagonism in ex vivo slice electrophysiology or in vivo recordings.
Potential Causes & Troubleshooting Steps:
-
Off-Target Effects on BZP or Sigma 2 Sites:
-
The BZP binding site and sigma 2 receptors are known to modulate neuronal activity. Off-target effects of this compound at these sites could contribute to the observed neuronal responses.
-
Recommendation: If possible, use selective antagonists for the BZP site and sigma 2 receptors in control experiments to isolate the TAAR1-mediated effects.
-
-
-
Direct Effects on Dopaminergic Neurons:
-
This compound has been shown to increase the spontaneous firing rate of dopaminergic neurons in the ventral tegmental area (VTA).[2][4] This effect is consistent with TAAR1 antagonism, as TAAR1 activation typically has an inhibitory effect on these neurons. However, the magnitude of this effect can vary.
-
-
Circuit-Level Effects:
-
TAAR1 is expressed in various brain regions. The observed changes in neuronal activity in a specific brain area may be an indirect consequence of this compound's action in another interconnected region.
-
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol is a general guideline for determining the binding affinity (Ki) of this compound for hTAAR1.
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing hTAAR1.
-
Assay Buffer: Use a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Radioligand: Use a suitable radiolabeled TAAR1 ligand (e.g., [³H]-RO5166017). Determine the Kd of the radioligand in your assay system through saturation binding experiments.
-
Competition Assay:
-
In a 96-well plate, add assay buffer, the radioligand at a concentration close to its Kd, and a range of concentrations of this compound.
-
For non-specific binding, use a high concentration of a known TAAR1 ligand.
-
Add the membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand.
cAMP Functional Assay (Antagonist Mode)
This protocol outlines a general procedure to measure the functional potency (IC50) of this compound in inhibiting agonist-induced cAMP production.
-
Cell Culture: Plate cells stably expressing hTAAR1 in a suitable multi-well plate.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a known TAAR1 agonist (e.g., β-phenethylamine) at a concentration that elicits a submaximal response (e.g., EC80) to stimulate cAMP production.
-
Incubation: Incubate for a time sufficient to allow for robust cAMP accumulation (e.g., 30 minutes).
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Data Analysis: Plot the measured cAMP levels against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Caption: TAAR1 signaling pathway and the antagonistic action of this compound.
Caption: Experimental workflow for characterizing this compound.
Caption: Logical troubleshooting flow for unexpected this compound results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: RTI-7470-44 in Rodent Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the human Trace Amine-Associated Receptor 1 (hTAAR1) antagonist, RTI-7470-44, in rodent models.
Frequently Asked Questions (FAQs)
Q1: I am not observing the expected antagonist effect of this compound in my rat or mouse model. What could be the reason?
A1: The most likely reason is the significant species selectivity of this compound. This compound is a highly potent antagonist of human TAAR1 but is substantially less potent at the rodent orthologues.[1][2][3] Specifically, it is about 90-fold less potent at the rat TAAR1 and 140-fold less potent at the mouse TAAR1 compared to the human receptor.[2] You may need to use a much higher concentration to achieve effective antagonism in rodents, which could introduce off-target effects.
Q2: What are the known off-target effects of this compound?
A2: this compound generally has a favorable preliminary off-target profile.[4][5] However, at a concentration of 10 μM, it has been shown to have some activity at the benzylpiperazine (BZP) rat brain site and human sigma 2 receptors. Researchers should be aware of these potential confounding factors when interpreting their data, especially when using higher concentrations.
Q3: Is this compound metabolically stable in rodents?
A3: this compound exhibits moderate metabolic stability in mouse liver microsomes and poor stability in rat liver microsomes.[6] This can lead to rapid clearance of the compound in vivo, potentially reducing its efficacy and duration of action in rodent models. This is a critical consideration for the design of pharmacokinetic and pharmacodynamic studies.
Q4: Are there alternative TAAR1 antagonists that are more suitable for rodent studies?
A4: Yes, for studies specifically in mice, the compound EPPTB (N-(3-ethoxyphenyl)-4-(pyrrolidin-1-yl)-3-(trifluoromethyl)benzamide) is a more potent antagonist of mouse TAAR1.[4][7][8] However, it's important to note that EPPTB is significantly less potent at human and rat TAAR1.[1][9] Therefore, the choice of antagonist should be carefully considered based on the specific research question and the animal model being used.[1]
Troubleshooting Guides
Problem: Lack of In Vivo Efficacy in Rodents
Possible Cause 1: Insufficient Receptor Occupancy due to Species Selectivity.
-
Troubleshooting Steps:
-
Verify Potency: Confirm the significant difference in IC50 values between human and rodent TAAR1 for this compound (see comparative data below).
-
Increase Dose: Consider a dose-escalation study to determine if a higher concentration of this compound can elicit the desired effect. Be mindful of potential off-target effects and solubility limitations at higher doses.
-
Consider an Alternative Compound: For mouse studies, evaluate the use of EPPTB, which is a potent mouse TAAR1 antagonist.[1][4][9]
-
Possible Cause 2: Rapid Metabolism and Clearance.
-
Troubleshooting Steps:
-
Pharmacokinetic Studies: Conduct pharmacokinetic studies in your specific rodent strain to determine the half-life and bioavailability of this compound.
-
Adjust Dosing Regimen: Based on the pharmacokinetic data, you may need to adjust the dosing frequency or use a continuous infusion method to maintain adequate plasma concentrations.
-
Problem: Unexpected Phenotypes or Off-Target Effects
-
Possible Cause: Engagement of Secondary Targets.
-
Troubleshooting Steps:
-
Review Off-Target Profile: Be aware of the known interactions with the BZP rat brain site and human sigma 2 receptors.
-
Control Experiments: Include control groups to assess the effects of the vehicle and, if possible, use a structurally related but inactive compound to rule out non-specific effects.
-
Use TAAR1 Knockout Animals: To definitively confirm that the observed effects are mediated by TAAR1, conduct experiments in TAAR1 knockout mice. Any effects of this compound observed in these animals would be attributable to off-target interactions.
-
-
Data Presentation
Table 1: Comparative Inhibitory Potency (IC50) of this compound and EPPTB on TAAR1
| Compound | Human TAAR1 (nM) | Rat TAAR1 (nM) | Mouse TAAR1 (nM) |
| This compound | 8.4[1][2] | 748[1][2] | 1190[1][2] |
| EPPTB | 7487[1] | 4539[1] | 27.5[1] |
Table 2: Comparative Binding Affinity (Ki) of this compound and EPPTB for TAAR1
| Compound | Human TAAR1 (nM) | Rat TAAR1 (nM) | Mouse TAAR1 (nM) |
| This compound | 0.3[1] | Not Reported | 139[1] |
| EPPTB | >5000[9] | 942[9] | 0.9[9] |
Experimental Protocols
Key Experiment: In Vitro cAMP Functional Assay
This protocol is used to determine the potency of a TAAR1 antagonist.
-
Methodology:
-
Cell Culture: Use a suitable cell line (e.g., HEK293 or CHO) stably or transiently expressing the TAAR1 receptor of the desired species (human, rat, or mouse).[1]
-
Assay Preparation: Seed the cells in multi-well plates and allow them to grow to the appropriate confluency.
-
Antagonist Incubation: Pre-incubate the cells with varying concentrations of this compound for a defined period.
-
Agonist Stimulation: Add a known TAAR1 agonist, such as β-phenylethylamine (PEA), at a concentration that elicits a submaximal response (e.g., EC80) to stimulate the receptor and induce cAMP production.[4]
-
cAMP Measurement: After a specific incubation time, lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: Plot the concentration-response curves and calculate the IC50 value for the antagonist.
-
Visualizations
Caption: Workflow for addressing this compound limitations.
Caption: TAAR1 signaling and point of antagonism.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Molecular basis of human trace amine-associated receptor 1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The TAAR1 inhibitor EPPTB suppresses neuronal excitability and seizure activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The selective antagonist EPPTB reveals TAAR1-mediated regulatory mechanisms in dopaminergic neurons of the mesolimbic system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EPPTB - Wikipedia [en.wikipedia.org]
Technical Support Center: Interpreting Results with RTI-7470-44's Non-Competitive Antagonism in Rats
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing RTI-7470-44 in rat models. The focus is on understanding and interpreting the nuances of its non-competitive antagonism at the rat Trace Amine-Associated Receptor 1 (TAAR1).
Data Presentation: Quantitative Profile of this compound
For effective experimental design, it is crucial to understand the species-specific pharmacological profile of this compound. The following tables summarize its in vitro potency and binding affinity.
| Table 1: Inhibitory Potency (IC50) of this compound at TAAR1 | ||
| Species | IC50 (nM) [1] | Antagonism Type |
| Human | 8.4[1][2][3][4] | Competitive |
| Rat | 748[1][2] | Non-competitive[1] |
| Mouse | 1190[1] | Competitive |
| Table 2: Binding Affinity (Ki) of this compound for TAAR1 | |
| Species | Ki (nM) |
| Human | 0.3[2][3][4] |
| Rat | Not Reported |
| Mouse | 139 |
Note: The significant difference in potency and the switch in the mechanism of antagonism between human and rat TAAR1 are critical considerations for translational studies.
Experimental Protocols
While a specific, standardized in vivo protocol for this compound in rats is not yet widely published, the following methodologies for key experiments are based on common practices for assessing TAAR1 function and non-competitive antagonism in rodents.
Behavioral Assay: Agonist-Induced Locomotor Activity
This protocol is designed to assess how the non-competitive antagonist this compound affects the behavioral response to a TAAR1 agonist.
Objective: To determine if pre-treatment with this compound reduces the maximal locomotor response induced by a TAAR1 agonist in rats.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound (vehicle to be determined based on solubility, e.g., 10% Tween 80 in saline)
-
TAAR1 agonist (e.g., amphetamine or a more selective agonist)
-
Open field activity chambers equipped with infrared beams
-
Standard laboratory equipment for injections (syringes, needles, etc.)
Procedure:
-
Habituation: Acclimate rats to the open field chambers for 30-60 minutes for at least 2-3 days prior to the test day to reduce novelty-induced hyperactivity.
-
Drug Administration:
-
Divide rats into experimental groups (e.g., Vehicle + Vehicle, Vehicle + Agonist, this compound dose 1 + Agonist, this compound dose 2 + Agonist).
-
Administer the selected dose of this compound or its vehicle via an appropriate route (e.g., intraperitoneal - IP). The timing of pre-treatment should be based on the pharmacokinetic profile of this compound to ensure it is at its target site before the agonist is administered.
-
After the pre-treatment interval, administer the TAAR1 agonist or its vehicle.
-
-
Data Collection: Immediately place the rats in the open field chambers and record locomotor activity (e.g., distance traveled, beam breaks) for a set period (e.g., 60-120 minutes).
-
Data Analysis:
-
Analyze the total locomotor activity and activity over time bins.
-
Construct dose-response curves for the agonist in the presence and absence of this compound.
-
A key indicator of non-competitive antagonism will be a depression of the maximal response (Emax) of the agonist in the groups pre-treated with this compound.
-
Neurochemical Assay: In Vivo Microdialysis for Dopamine (B1211576) Release
This protocol measures the effect of this compound on agonist-induced dopamine release in a specific brain region, such as the nucleus accumbens or striatum.
Objective: To determine if this compound attenuates the maximal increase in extracellular dopamine concentration induced by a TAAR1 agonist.
Materials:
-
Male Sprague-Dawley rats with surgically implanted microdialysis guide cannulae targeting the brain region of interest.
-
This compound
-
TAAR1 agonist
-
Microdialysis probes, syringe pump, and fraction collector.
-
High-performance liquid chromatography with electrochemical detection (HPLC-EC) system for dopamine analysis.
-
Artificial cerebrospinal fluid (aCSF) for perfusion.
Procedure:
-
Probe Insertion and Baseline Collection: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). Collect baseline dialysate samples every 10-20 minutes until dopamine levels are stable.
-
Drug Administration:
-
Administer this compound (or vehicle) systemically (e.g., IP) or locally via reverse dialysis through the probe.
-
After a pre-treatment period, administer the TAAR1 agonist (or vehicle).
-
-
Sample Collection: Continue collecting dialysate samples for a defined period after agonist administration.
-
Dopamine Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-EC.
-
Data Analysis:
-
Express dopamine levels as a percentage of the baseline.
-
Compare the peak dopamine release in response to the agonist in the presence and absence of this compound.
-
Non-competitive antagonism would be indicated by a significant reduction in the maximal dopamine release elicited by the agonist.
-
Troubleshooting Guides and FAQs
Frequently Asked Questions (FAQs)
Q1: Why is this compound a non-competitive antagonist in rats but competitive in humans and mice?
A1: This is due to species differences in the amino acid sequence and structure of the TAAR1 receptor.[2] These differences can alter the binding site for this compound on the rat TAAR1, leading to a non-competitive interaction where the antagonist does not directly compete with the agonist for the same binding site but still prevents receptor activation.
Q2: What is the expected effect of a non-competitive antagonist on an agonist dose-response curve?
A2: A non-competitive antagonist will decrease the maximal effect (Emax) of the agonist. At higher doses of the non-competitive antagonist, the Emax will be further suppressed. Unlike a competitive antagonist, increasing the concentration of the agonist cannot overcome the inhibitory effect of a non-competitive antagonist to restore the maximal response.
Q3: Can I perform a Schild analysis with this compound in rats?
A3: A classical Schild analysis is used to quantify the potency of a competitive antagonist. For a non-competitive antagonist like this compound in rats, a Schild plot will not yield a linear regression with a slope of 1.[5][6] A slope significantly different from unity can be an indication of non-competitive antagonism.[5] Therefore, while you can construct the plot, the interpretation differs, and it will not provide a simple pA2 value as it would for a competitive antagonist.
Q4: What is the expected effect of this compound on its own in vivo?
A4: TAAR1 has some basal activity, and antagonizing this may have effects. For instance, another TAAR1 antagonist, EPPTB, has been shown to increase the firing rate of dopamine neurons in the ventral tegmental area (VTA).[7] this compound has been observed to increase the spontaneous firing rate of dopaminergic neurons in mouse VTA slices.[1][2][3][4] Therefore, it is plausible that this compound on its own could modulate dopaminergic activity in rats.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound on agonist-induced behavior. | 1. Inappropriate Dose: The dose of this compound may be too low to effectively antagonize the rTAAR1. 2. Poor Bioavailability/Brain Penetration: Although reported to have good blood-brain barrier permeability, individual experimental conditions could affect this. 3. Timing of Administration: The pre-treatment interval may not align with the pharmacokinetic profile of the compound. | 1. Conduct a dose-response study for this compound to determine an effective dose range. 2. Verify the formulation and administration route. Consider pharmacokinetic studies to measure brain and plasma concentrations. 3. Vary the pre-treatment time to find the optimal window for antagonism. |
| Unexpected increase in agonist potency (leftward shift in dose-response curve). | This is highly unexpected for an antagonist. It could indicate off-target effects or a complex interaction with the agonist being used. | 1. Screen this compound against a panel of other receptors and transporters to identify potential off-target activities. 2. Use a different, structurally unrelated TAAR1 agonist to see if the effect persists. |
| Variability in results between animals. | 1. Individual differences in metabolism: Rats can have significant individual variability in drug metabolism. 2. Stress: High levels of stress can alter dopaminergic and other neurotransmitter systems, affecting the behavioral readout. | 1. Increase the number of animals per group to improve statistical power. 2. Ensure proper handling and habituation of the animals to minimize stress. |
| In microdialysis, baseline dopamine levels are unstable. | 1. Probe damage or incorrect placement. 2. Insufficient stabilization period. | 1. Histologically verify probe placement after the experiment. 2. Allow for a longer baseline collection period before drug administration. |
| The agonist Emax is not suppressed, but the dose-response curve is shifted to the right. | This pattern is characteristic of competitive antagonism. It could suggest that under your specific experimental conditions, the interaction is not purely non-competitive, or that there is a significant receptor reserve. | 1. Re-evaluate the experimental design. Ensure that the agonist concentrations used are sufficient to produce a true maximal response. 2. Consider the possibility of "pseudo-competitive antagonism" in the presence of spare receptors.[5] |
Mandatory Visualizations
Signaling Pathways
Caption: TAAR1 signaling cascade and the inhibitory point of this compound.
Experimental Workflow
Caption: General workflow for in vivo studies with this compound.
Logical Relationship: Interpreting Dose-Response Curve Shifts
Caption: Decision tree for interpreting antagonism type from dose-response data.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdg.cnb.uam.es [pdg.cnb.uam.es]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. The trace amine associated receptor 1 agonist RO5263397 attenuates the induction of cocaine behavioral sensitization in rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing RTI-7470-44 Concentration for In Vitro Assays
This guide provides researchers, scientists, and drug development professionals with essential information, protocols, and troubleshooting advice for utilizing RTI-7470-44 in in vitro experiments. The content is designed to address common challenges and questions related to concentration optimization and assay setup.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is a potent and selective antagonist of the human Trace Amine-Associated Receptor 1 (hTAAR1).[1][2][3] TAAR1 is a G protein-coupled receptor (GPCR) that modulates monoaminergic systems.[3][4] this compound acts by competitively binding to hTAAR1, thereby blocking the downstream signaling typically initiated by TAAR1 agonists.[1][4] The receptor is coupled to the Gαs protein, and its activation leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[4] Therefore, as an antagonist, this compound is expected to inhibit agonist-induced cAMP production.
Q2: What are the key binding affinity and potency values for this compound?
This compound exhibits high affinity and potency for hTAAR1, but shows significant species selectivity, being much less potent on rat and mouse orthologues.[1][4][5] This is a critical consideration when designing experiments in non-human cell systems.
Data Summary: In Vitro Potency and Affinity of this compound
| Species | IC50 (nM) (cAMP Functional Assay) | Ki (nM) (Radioligand Binding) |
| Human | 8.4[1][3][4][6] | 0.3[1][3][4][6] |
| Rat | 748[1][6] | Not Reported |
| Mouse | 1,190[1][6] | 139[1] |
Q3: How should I prepare and store stock solutions of this compound?
Proper stock solution preparation is critical, as preliminary studies indicate this compound has poor solubility.[4]
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent.[6] Use freshly opened, anhydrous DMSO to avoid issues with hygroscopic DMSO, which can significantly impact solubility.[6]
-
Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of DMSO added to your assay medium (typically ≤ 0.1% final concentration).
-
Solubilization: To aid dissolution, ultrasonicating, warming, and heating to 60°C may be necessary.[6]
-
Storage: Store stock solutions at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.[6][7]
Q4: Are there known off-target activities for this compound?
Preliminary off-target profiling shows that this compound is generally selective.[3][4] However, at a concentration of 10 µM, it showed moderate to weak affinity for the benzylpiperazine (BZP) rat brain site (Ki = 1 µM) and human sigma 2 receptor (Ki = 8.4 µM), with 75% and 90% inhibition, respectively.[6] Researchers should be aware of these potential off-target effects, especially when using high concentrations.
Experimental Workflow and Protocols
Optimizing the concentration of this compound requires a systematic approach, starting from stock preparation to dose-response analysis.
Caption: Figure 1. General experimental workflow for optimizing this compound concentration.
Protocol 1: Antagonist Mode cAMP Functional Assay
This protocol describes a method to determine the IC50 value of this compound by measuring its ability to inhibit agonist-induced cAMP production in cells expressing hTAAR1.
1. Cell Culture:
-
Culture cells stably expressing hTAAR1 (e.g., HEK293 or CHO cells) in appropriate media.
-
Seed cells into 96- or 384-well plates and grow to 80-90% confluency.
2. Reagent Preparation:
-
This compound Stock: Prepare a 10 mM stock solution in anhydrous DMSO. Create a serial dilution series (e.g., 11-point) in serum-free assay buffer.
-
TAAR1 Agonist: Prepare a stock solution of a known TAAR1 agonist like β-phenethylamine (PEA). The final concentration used should be at its EC80 (80% of its maximal effective concentration), which must be determined beforehand.[4]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or PBS with a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
3. Assay Procedure:
-
Wash cells gently with assay buffer.
-
Add diluted this compound or vehicle control (DMSO) to the wells.
-
Pre-incubate for 15-30 minutes at 37°C.
-
Add the TAAR1 agonist (at its EC80 concentration) to all wells except the negative control.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, LANCE).
4. Data Analysis:
-
Normalize the data: Set the signal from cells treated with agonist + vehicle as 0% inhibition and the signal from cells with vehicle only as 100% inhibition.
-
Plot the percent inhibition against the logarithm of this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Competitive Radioligand Binding Assay
This protocol is to determine the binding affinity (Ki) of this compound for hTAAR1.
1. Membrane Preparation:
-
Prepare cell membrane fractions from cells overexpressing hTAAR1.
-
Determine the total protein concentration of the membrane preparation using a BCA or Bradford assay.
2. Reagent Preparation:
-
This compound Stock: Prepare a 10 mM stock in DMSO and create a serial dilution series in binding buffer.
-
Radioligand: Use a suitable TAAR1 radioligand, such as [3H]RO5166017, at a concentration near its Kd value.[4]
-
Binding Buffer: (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Non-specific Binding Control: A high concentration of a known, unlabeled TAAR1 ligand (e.g., 10 µM of an agonist) to determine non-specific binding.
3. Assay Procedure:
-
In a 96-well plate, combine the cell membranes (e.g., 10-20 µg protein), radioligand, and varying concentrations of this compound or vehicle.
-
Include wells for total binding (membranes + radioligand + vehicle) and non-specific binding (membranes + radioligand + non-specific control).
-
Incubate the plate (e.g., 60-90 minutes at room temperature) to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter (e.g., GF/C) using a cell harvester.
-
Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of this compound concentration.
-
Determine the IC50 value from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
TAAR1 Signaling Pathway
This compound functions by blocking the canonical Gαs-cAMP signaling pathway initiated by TAAR1 agonists.
Caption: Figure 2. This compound mechanism of action on the TAAR1 signaling pathway.
Troubleshooting Guide
Use this guide to diagnose and resolve common issues encountered during in vitro assays with this compound.
Caption: Figure 3. Troubleshooting flowchart for weak or absent this compound activity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. wikiwand.com [wikiwand.com]
- 3. Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular basis of human trace amine-associated receptor 1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound Datasheet DC Chemicals [dcchemicals.com]
Troubleshooting RTI-7470-44 delivery in animal studies
Compound Profile: RTI-7470-44
This compound is a potent and selective antagonist for the human trace amine-associated receptor 1 (hTAAR1).[1][2][3][4] It demonstrates good blood-brain barrier permeability and moderate metabolic stability.[2][3][5] This compound is under investigation for its potential therapeutic role in conditions characterized by hypodopaminergic states, such as Parkinson's disease.[2][3][5] this compound has been shown to increase the spontaneous firing rate of dopaminergic neurons in the ventral tegmental area (VTA).[1][2][3]
Frequently Asked Questions (FAQs) & Troubleshooting
This guide addresses common issues encountered during in-vivo studies with this compound.
1. Solubility and Formulation Issues
-
Question: I am having difficulty dissolving this compound for administration. What is the recommended solvent?
-
Answer: this compound is a hydrophobic compound. For in-vivo use, a multi-component vehicle system is often necessary. A common starting point is a solution of 5% DMSO, 40% PEG300, and 55% saline. It is critical to prepare the formulation fresh for each experiment and to ensure the compound is fully dissolved before administration. Sonication may aid in dissolution. Always visually inspect the solution for precipitation before drawing it into the syringe.
-
Question: My formulation appears cloudy or contains precipitates. Can I still use it?
-
Answer: No. A cloudy or precipitated solution should not be administered, especially intravenously, as it can cause emboli and lead to adverse events in the animals.[6] This indicates that the compound is not fully solubilized. Try adjusting the vehicle composition, for example, by increasing the percentage of DMSO or PEG300, or by gently warming the solution. Ensure the final formulation is sterile-filtered if the administration route requires it.
2. Unexpected Behavioral or Physiological Outcomes
-
Question: I am not observing the expected increase in locomotor activity after administering this compound. What could be the issue?
-
Answer: Several factors could contribute to a lack of locomotor response:
-
Dose: The dose may be too low to elicit a significant effect. Refer to dose-response data to ensure you are using an appropriate dose for your animal model.
-
Metabolic Stability: this compound has very poor stability in rat liver microsomes and less stability in mouse liver microsomes compared to human liver microsomes.[1] This species-specific difference in metabolism could lead to rapid clearance of the compound and a diminished behavioral effect.[7]
-
Route of Administration: The route of administration significantly impacts the pharmacokinetics of a compound.[8] Intravenous (IV) or intraperitoneal (IP) injections will result in different absorption and distribution profiles. Ensure the chosen route is appropriate for achieving the desired concentration in the central nervous system.
-
Animal Strain: Different strains of rodents can exhibit varied responses to psychoactive compounds. For example, Wistar-Kyoto rats, a model for depression, show different responses to amphetamine compared to Wistar rats.[9]
-
-
Question: My animals are showing signs of distress (e.g., seizures, excessive grooming) after administration. What should I do?
-
Answer: These could be signs of off-target effects or vehicle toxicity. This compound has shown some off-target activity at the benzylpiperazine (BZP) rat brain site and human sigma 2 receptors at higher concentrations.[1]
-
Reduce the Dose: The observed effects may be dose-dependent. A dose reduction may alleviate the adverse effects while maintaining the desired on-target activity.
-
Vehicle Control: Always include a vehicle-only control group to differentiate between the effects of the compound and the delivery vehicle. Some vehicles, especially those with high concentrations of DMSO, can cause irritation or other adverse reactions.[6]
-
Monitor Vital Signs: Closely monitor the animals for any signs of distress and consult with your institution's veterinary staff.
-
3. Pharmacokinetic and Bioavailability Challenges
-
Question: How can I improve the bioavailability and brain penetration of this compound?
-
Answer: While this compound has good blood-brain barrier permeability, optimizing its delivery can enhance its efficacy.[2][3][5]
-
Formulation Strategy: The use of co-solvents like PEG300 can improve the solubility and absorption of hydrophobic compounds.
-
Route of Administration: For direct and rapid brain delivery, consider intracerebroventricular (ICV) administration, though this is a more invasive procedure.
-
Pharmacokinetic Studies: Conduct pilot pharmacokinetic studies in your chosen animal model to determine the concentration-time profile of this compound. This will help in designing an optimal dosing regimen.
-
Quantitative Data Summary
Table 1: In-Vitro Potency of this compound
| Assay Type | Target | Species | Value |
| IC50 | hTAAR1 | Human | 8.4 nM[1][2][3] |
| Ki | hTAAR1 | Human | 0.3 nM[1][2] |
Table 2: Metabolic Stability of this compound in Liver Microsomes
| Species | Stability |
| Human | Decent[1] |
| Mouse | Less Stable[1] |
| Rat | Very Poor[1] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (IP) Injection in Mice
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
0.9% Saline, sterile
-
Sterile microcentrifuge tubes
-
Sonicator
-
Vortex mixer
-
-
Procedure:
-
Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the number of animals.
-
Weigh the this compound powder and place it in a sterile microcentrifuge tube.
-
Prepare the vehicle solution by mixing 5% DMSO, 40% PEG300, and 55% saline. For example, for 1 mL of vehicle, use 50 µL DMSO, 400 µL PEG300, and 550 µL saline.
-
Add a small amount of the vehicle to the this compound powder and vortex to create a paste.
-
Gradually add the remaining vehicle while continuously vortexing to ensure proper mixing.
-
Sonicate the solution for 5-10 minutes to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of precipitates before administration.
-
Administer the solution to the mice via IP injection at a volume of 10 mL/kg.
-
Protocol 2: Open Field Test for Locomotor Activity Assessment
-
Apparatus:
-
Open field arena (e.g., 40 cm x 40 cm x 30 cm) made of a non-reflective material.
-
Video tracking system and software.
-
-
Procedure:
-
Habituate the mice to the testing room for at least 30 minutes before the experiment.
-
Administer this compound or vehicle solution to the mice.
-
Place each mouse individually in the center of the open field arena.
-
Record the locomotor activity for a predefined period (e.g., 60 minutes) using the video tracking system.
-
Analyze the data for parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
Thoroughly clean the arena with 70% ethanol (B145695) between each animal to eliminate olfactory cues.
-
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: A typical experimental workflow for in-vivo studies.
Caption: Troubleshooting unexpected experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikiwand [wikiwand.com]
- 5. Identification of a potent human trace amine-associated receptor 1 antagonist | RTI [rti.org]
- 6. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Factors Influencing the Use and Interpretation of Animal Models in the Development of Parenteral Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Minimizing Experimental Variability with RTI-7470-44: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize variability in experiments involving the potent and selective human trace amine-associated receptor 1 (hTAAR1) antagonist, RTI-7470-44.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the human trace amine-associated receptor 1 (hTAAR1).[1][2][3] Its primary mechanism of action is to block the activity of hTAAR1, a G protein-coupled receptor.[4][5] In functional assays, it has been shown to inhibit the production of cyclic adenosine (B11128) monophosphate (cAMP) induced by TAAR1 agonists.[6] This antagonism can lead to an increase in the spontaneous firing rate of dopaminergic neurons in the ventral tegmental area (VTA).[4][5][7]
Q2: What are the recommended storage conditions for this compound to ensure its stability?
To maintain the integrity and stability of this compound, it is crucial to adhere to the following storage guidelines:
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 1 month |
Data sourced from MedchemExpress.[7]
Q3: Are there known off-target activities for this compound that I should be aware of?
Preliminary off-target profiling has shown that this compound has a favorable profile, with little to no activity at a panel of 42 other targets at concentrations up to 10 μM.[1][4] However, some moderate affinity has been observed for the benzylpiperazine (BZP) rat brain site (Ki=1 μM) and very weak affinity for human sigma 2 (Ki=8.4 μM).[7] Researchers should consider these potential off-target effects when designing experiments and interpreting data, especially at higher concentrations.
Troubleshooting Guide
Problem 1: High variability in in vitro assay results.
High variability in in vitro assays can stem from several factors related to compound handling and experimental setup.
-
Is the compound properly solubilized?
-
Are you using the correct species for your TAAR1 assay?
-
Has the compound degraded?
-
Refer to the recommended storage conditions (see FAQ 2). Improper storage of stock solutions can lead to degradation and loss of potency.
-
Problem 2: Inconsistent results in animal studies.
In vivo experiments introduce additional layers of complexity. Inconsistent findings may be attributable to the compound's pharmacokinetic properties.
-
Are you using the appropriate animal model?
-
Given the significant species-dependent potency of this compound, the choice of animal model is critical. The compound's potency is much lower in rats and mice compared to humans.[1] This may necessitate higher doses in rodent models to achieve the desired pharmacological effect.
-
-
Is the metabolic stability of the compound affecting its exposure?
-
This compound has moderate metabolic stability, which varies between species. It is more stable in human and mouse liver microsomes compared to rat liver microsomes, where it exhibits very poor stability.[4][7] This difference in metabolism can lead to variable drug exposure and efficacy in different species.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Potency and Binding Affinity of this compound at TAAR1
| Species | IC50 (nM) | Ki (nM) |
| Human | 8.4[1][4][5] | 0.3[1][4][5] |
| Rat | 748[1] | Not Determined |
| Mouse | 1,190[1] | 139[1] |
Table 2: Metabolic Stability of this compound in Liver Microsomes
| Species | Half-life (t1/2, min) | Intrinsic Clearance (CLINT, µL/min/mg) |
| Human | 83.9 | 14.9 |
| Rat | 9.11 | 274 |
| Mouse | 65.8 | 63.5 |
Data for both tables sourced from a 2022 study published in ACS Chemical Neuroscience and MedchemExpress.[4][7]
Experimental Protocols
1. In Vitro cAMP Functional Assay
This protocol outlines a general method for assessing the antagonist activity of this compound at the human TAAR1 receptor.
Caption: Workflow for an in vitro cAMP functional assay.
Methodology:
-
Cell Culture: Maintain HEK293 cells (or another suitable cell line) stably expressing the human TAAR1 receptor in appropriate culture conditions.
-
Assay Preparation: Seed the cells into 96- or 384-well plates and allow them to adhere and reach the desired confluency.
-
Compound Incubation: Pre-incubate the cells with a range of concentrations of this compound for a defined period to allow for receptor binding.
-
Agonist Stimulation: Add a known TAAR1 agonist, such as β-phenylethylamine, at a concentration that elicits a submaximal response (e.g., EC80) to stimulate cAMP production.
-
cAMP Measurement: After a specified incubation time, lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a homogenous time-resolved fluorescence (HTRF) assay.[6]
-
Data Analysis: Plot the concentration of this compound against the inhibition of the agonist-induced cAMP signal. Fit the data to a four-parameter logistic equation to determine the IC50 value.
2. Radioligand Binding Assay
This protocol provides a general method for determining the binding affinity (Ki) of this compound for the hTAAR1 receptor.
Caption: Workflow for a radioligand binding assay.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line or tissue homogenate expressing the hTAAR1 receptor.[6]
-
Assay Setup: In a multi-well plate, incubate the cell membranes with a fixed concentration of a suitable radiolabeled TAAR1 ligand.
-
Competitive Binding: Add increasing concentrations of unlabeled this compound to the incubation mixture to compete for binding with the radioligand.[6]
-
Equilibrium and Separation: Allow the binding reaction to reach equilibrium. Then, rapidly filter the mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.[6]
-
Quantification: Measure the amount of radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the concentration of this compound against the displacement of the radioligand. Determine the IC50 value and then calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
Signaling Pathway
This compound acts as an antagonist at the hTAAR1 receptor, which is a Gαs-coupled G protein-coupled receptor (GPCR).
Caption: Antagonistic action of this compound on the TAAR1 signaling pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikiwand [wikiwand.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Molecular basis of human trace amine-associated receptor 1 activation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to TAAR1 Antagonism: RTI-7470-44 vs. EPPTB
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key Trace Amine-Associated Receptor 1 (TAAR1) antagonists: RTI-7470-44 and EPPTB. The information presented herein is intended to assist researchers in selecting the appropriate tool compound for their studies by offering a detailed analysis of their performance based on available experimental data.
Introduction to TAAR1 and its Antagonists
Trace Amine-Associated Receptor 1 (TAAR1) is a G protein-coupled receptor (GPCR) that modulates monoaminergic systems, making it a significant therapeutic target for various neuropsychiatric disorders, including schizophrenia, depression, and addiction. The development of selective TAAR1 antagonists is crucial for dissecting its physiological roles and for the advancement of novel therapeutics. This guide focuses on a comparative analysis of EPPTB, an early and widely used tool compound, and this compound, a more recently developed antagonist with a distinct pharmacological profile.
Quantitative Data Presentation
The following tables summarize the in vitro potency (IC₅₀) and binding affinity (Kᵢ) of this compound and EPPTB for TAAR1 across different species.
Table 1: Inhibitory Potency (IC₅₀) of this compound and EPPTB at TAAR1
| Compound | Human TAAR1 (nM) | Rat TAAR1 (nM) | Mouse TAAR1 (nM) |
| This compound | 8.4[1][2][3] | 748[1][2] | 1,190[1][2] |
| EPPTB | 7,487[4] | 4,539[4] | 27.5[1][4] |
Table 2: Binding Affinity (Kᵢ) of this compound and EPPTB at TAAR1
| Compound | Human TAAR1 (nM) | Rat TAAR1 (nM) | Mouse TAAR1 (nM) |
| This compound | 0.3[1][2][3] | Not Reported | 139[1] |
| EPPTB | >5,000[4] | 942[4] | 0.9[4] |
Key Insights from the Data:
A critical distinction between the two antagonists lies in their species selectivity. EPPTB is a highly potent antagonist at the mouse TAAR1 receptor but exhibits significantly lower potency at the human and rat orthologs.[1][4] Conversely, this compound is a potent and selective antagonist of human TAAR1, with substantially weaker activity at the rodent receptors.[1][2][3] This pronounced species difference is a crucial factor for consideration in the design and interpretation of translational research. For studies focused on human TAAR1, this compound is the more relevant tool, while EPPTB remains a valuable option for research utilizing mouse models.
Physicochemical and Pharmacokinetic Properties
| Property | This compound | EPPTB |
| Blood-Brain Barrier Permeability | Good[1][5] | Good[4] |
| Metabolic Stability | Moderate in human and mouse liver microsomes, poor in rat.[6] | High clearance has been noted as a limitation.[1] |
| Off-Target Profile | Favorable, with some activity at the BZP rat brain site and human sigma 2 at higher concentrations.[6] | Highly selective for TAAR1 with minimal activity at other monoaminergic targets.[7] |
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound and EPPTB are provided below.
Radioligand Binding Assay (Competitive)
This assay is employed to determine the binding affinity (Kᵢ) of a test compound for the TAAR1 receptor.
Protocol Outline:
-
Membrane Preparation:
-
Culture cells (e.g., HEK293) stably expressing the TAAR1 receptor of the desired species.
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Perform differential centrifugation to isolate a membrane fraction.
-
Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.
-
-
Incubation:
-
In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable TAAR1 radioligand (e.g., [³H]RO5166017).
-
Add a range of concentrations of the unlabeled test compound (this compound or EPPTB).
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation.
-
cAMP Functional Assay
This assay measures the ability of an antagonist to inhibit agonist-induced cyclic AMP (cAMP) production in cells expressing TAAR1.
Protocol Outline:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293) and stably or transiently transfect them with a plasmid encoding the TAAR1 receptor of the desired species.
-
-
Compound Treatment:
-
Seed the transfected cells in a multi-well plate.
-
Pre-incubate the cells with a range of concentrations of the antagonist (this compound or EPPTB).
-
Stimulate the cells with a known TAAR1 agonist (e.g., β-phenylethylamine) at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
-
cAMP Measurement:
-
After a defined incubation period, lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration using a commercially available kit, such as those based on ELISA or HTRF (Homogeneous Time-Resolved Fluorescence).
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the antagonist concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.
-
Ex Vivo Electrophysiology in Ventral Tegmental Area (VTA) Slices
This experiment assesses the effect of TAAR1 antagonism on the spontaneous firing rate of dopaminergic neurons. Both this compound and EPPTB have been shown to increase the firing rate of these neurons.[1][8]
Protocol Outline:
-
Slice Preparation:
-
Acutely prepare brain slices containing the VTA from mice.
-
Maintain the slices in oxygenated artificial cerebrospinal fluid (aCSF).
-
-
Electrophysiological Recording:
-
Transfer a slice to a recording chamber on a microscope stage.
-
Identify dopaminergic neurons for recording using appropriate techniques (e.g., electrophysiological properties, post-hoc immunohistochemistry).
-
Perform whole-cell or cell-attached patch-clamp recordings to measure the spontaneous firing rate of the neurons.
-
-
Drug Application:
-
Establish a stable baseline recording of the neuron's firing rate.
-
Bath-apply the TAAR1 antagonist (this compound or EPPTB) at a known concentration.
-
To confirm TAAR1-mediated effects, a TAAR1 agonist can be co-applied or applied after the antagonist to observe blockade of the agonist's effect.
-
-
Data Analysis:
-
Measure the change in the firing rate of the neuron before, during, and after drug application.
-
Use appropriate statistical analysis to determine the significance of the observed effects.
-
Mandatory Visualizations
Caption: TAAR1 signaling cascade and the point of antagonist intervention.
Caption: A logical workflow for the comprehensive comparison of TAAR1 antagonists.
Conclusion
The choice between this compound and EPPTB as a TAAR1 antagonist is highly dependent on the specific research objectives and the experimental model being utilized. For investigations focusing on the human TAAR1 receptor or for studies with greater translational relevance, this compound is the superior tool due to its high potency and selectivity for the human ortholog. In contrast, EPPTB remains a potent and valuable antagonist for preclinical research conducted in mouse models. Researchers must carefully consider the species-specific pharmacological profiles of these compounds when designing experiments and interpreting their findings to ensure the validity and translatability of their results.
References
- 1. Assay in Summary_ki [bindingdb.org]
- 2. EPPTB - Wikipedia [en.wikipedia.org]
- 3. Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of RTI-7470-44 and Other TAAR1 Antagonists in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency of the novel Trace Amine-Associated Receptor 1 (TAAR1) antagonist, RTI-7470-44, with other key TAAR1 antagonists, primarily EPPTB. The information is supported by experimental data from publicly available scientific literature to aid researchers in the selection of appropriate chemical tools for their studies.
Data Presentation: Potency and Binding Affinity
The following tables summarize the in vitro potency (IC50) and binding affinity (Ki) of this compound and EPPTB for TAAR1 across different species. These values are critical for understanding the species-selectivity and potential translational relevance of these compounds.
Table 1: Inhibitory Potency (IC50) of TAAR1 Antagonists
| Compound | Human TAAR1 (nM) | Rat TAAR1 (nM) | Mouse TAAR1 (nM) |
| This compound | 8.4[1] | 748[1] | 1190[1] |
| EPPTB | 7487[1] | 4539[1] | 27.5[1] |
Table 2: Binding Affinity (Ki) of TAAR1 Antagonists
| Compound | Human TAAR1 (nM) | Rat TAAR1 (nM) | Mouse TAAR1 (nM) |
| This compound | 0.3[1] | Not Reported | 139[1] |
| EPPTB | >5000 | 942 | 0.9 |
Key Insights from the Data:
-
This compound demonstrates high potency and affinity for the human TAAR1 receptor , with an IC50 of 8.4 nM and a Ki of 0.3 nM.[1] However, its potency is significantly lower at the rat and mouse receptors, indicating a strong species-dependent effect.[1]
-
EPPTB , in contrast, is a potent antagonist of the mouse TAAR1 receptor (IC50 = 27.5 nM), but shows markedly weaker activity at the human and rat orthologs.[1] This highlights the critical importance of selecting the appropriate antagonist based on the experimental model.
Experimental Protocols
The following are detailed methodologies for the key experiments used to determine the potency and binding affinity of TAAR1 antagonists.
cAMP Functional Assay
This assay measures the ability of an antagonist to inhibit the production of cyclic adenosine (B11128) monophosphate (cAMP) stimulated by a TAAR1 agonist.
Cell Culture and Transfection:
-
Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are transiently transfected with a plasmid encoding the human, rat, or mouse TAAR1 receptor using a suitable transfection reagent.
Antagonist Assay Protocol:
-
Transfected cells are seeded in 96-well plates and grown to approximately 90% confluency.
-
The growth medium is removed, and the cells are washed with a serum-free assay buffer.
-
Cells are pre-incubated with varying concentrations of the TAAR1 antagonist (e.g., this compound or EPPTB) for a specified period (e.g., 15-30 minutes) at 37°C.
-
A fixed concentration of a TAAR1 agonist, such as β-phenylethylamine (PEA) or RO5166017, is then added to the wells to stimulate cAMP production. The agonist concentration is typically at its EC80 (the concentration that elicits 80% of the maximal response) to ensure a robust signal for inhibition.
-
The incubation continues for another set period (e.g., 30-60 minutes) at 37°C.
-
The reaction is terminated by lysing the cells.
-
The intracellular cAMP levels are quantified using a commercially available cAMP assay kit, such as those based on homogeneous time-resolved fluorescence (HTRF) or enzyme-linked immunosorbent assay (ELISA).
-
The IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for the TAAR1 receptor by assessing its ability to compete with a radiolabeled ligand.
Membrane Preparation:
-
HEK293 cells stably expressing the TAAR1 receptor of the desired species are cultured and harvested.
-
The cells are homogenized in a cold lysis buffer containing protease inhibitors.
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at a high speed to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the Bradford or BCA assay.
Competitive Binding Assay Protocol:
-
The assay is performed in a 96-well plate.
-
To each well, add the prepared cell membranes, a fixed concentration of a radiolabeled TAAR1 ligand (e.g., [3H]-RO5166017), and varying concentrations of the unlabeled antagonist (the competitor).
-
For determining total binding, no competitor is added. For non-specific binding, a high concentration of a known, unlabeled TAAR1 ligand is added to saturate the receptors.
-
The plate is incubated at a specific temperature (e.g., room temperature or 4°C) for a duration sufficient to reach binding equilibrium.
-
The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioactivity.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The Ki value for the antagonist is calculated from the IC50 value (obtained from the competition curve) using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
TAAR1 Signaling Pathways
TAAR1 is a G protein-coupled receptor (GPCR) that can signal through multiple intracellular pathways. The primary and most well-characterized pathway involves coupling to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP. However, TAAR1 can also couple to Gq/G13, activating the RhoA pathway, and can signal through β-arrestin-dependent mechanisms.
Caption: TAAR1 signaling pathways and points of antagonism.
Experimental Workflow for Antagonist Potency Determination
The following diagram illustrates a typical workflow for comparing the potency of different TAAR1 antagonists.
Caption: Workflow for comparing TAAR1 antagonist potency.
References
Validating the On-Target Effects of RTI-7470-44: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the on-target effects of RTI-7470-44, a potent and selective human trace amine-associated receptor 1 (hTAAR1) antagonist, utilizing knockout (KO) animal models. As a novel compound, rigorous on-target validation is crucial to ensure that its pharmacological effects are indeed mediated by its intended molecular target, TAAR1. This document outlines a comparative approach, referencing the established TAAR1 antagonist EPPTB, for which on-target validation in KO models has been demonstrated, and presents proposed experimental designs for this compound.
Introduction to this compound and the Role of TAAR1
This compound is a recently developed antagonist of the human trace amine-associated receptor 1 (hTAAR1), a G-protein coupled receptor implicated in the modulation of monoaminergic neurotransmission.[1][2][3] Its potential therapeutic applications span a range of neuropsychiatric disorders. TAAR1 activation is known to influence dopamine, serotonin, and norepinephrine (B1679862) signaling, making it a compelling target for drug development.[4][5]
Validating that a compound's biological effects are a direct result of its interaction with the intended target is a cornerstone of preclinical drug development. The use of knockout animal models, in which the gene encoding the target protein is deleted, offers a powerful method for such validation. If a compound's effects are absent or significantly attenuated in a knockout animal compared to its wild-type counterpart, it provides strong evidence of on-target activity.
While this compound has demonstrated potent in vitro activity and has been shown to increase the spontaneous firing rate of dopaminergic neurons in mouse ventral tegmental area (VTA) slices, in vivo behavioral studies, particularly in TAAR1 knockout models, have not yet been published.[1] This guide, therefore, proposes a series of experiments based on established methodologies for other TAAR1 modulators.
Comparative Analysis: this compound vs. EPPTB
A comparison with EPPTB, a well-characterized mouse TAAR1 antagonist, provides context for the expected in vivo profile of this compound.
| Parameter | This compound | EPPTB | Reference(s) |
| Target | Human Trace Amine-Associated Receptor 1 (hTAAR1) | Mouse Trace Amine-Associated Receptor 1 (mTAAR1) | [2][6] |
| Affinity (Ki) | 0.3 nM (human) | 0.9 nM (mouse) | [2][6] |
| Potency (IC50) | 8.4 nM (human), 1,190 nM (mouse) | 27.5 nM (mouse), 7,487 nM (human) | [2][6] |
| Species Selectivity | High for human TAAR1 | High for mouse TAAR1 | [2][6] |
| In Vivo Validation in KO | Not yet reported | Validated in TAAR1 KO mice |
Proposed Experimental Validation of this compound in TAAR1 Knockout Mice
The following experimental plan is proposed to rigorously validate the on-target effects of this compound.
Experimental Workflow
Caption: Proposed experimental workflow for validating this compound on-target effects.
Experimental Protocols
1. Animals:
-
Adult male and female TAAR1 knockout mice and wild-type littermate controls on a C57BL/6J background will be used.[7][8] Animals should be housed under standard laboratory conditions with ad libitum access to food and water.
2. Drug Administration:
-
This compound will be dissolved in a suitable vehicle (e.g., 10% DMSO in saline).
-
Animals will be administered this compound or vehicle via an appropriate route (e.g., intraperitoneal injection) at various doses determined by preliminary dose-response studies.
3. Behavioral Assays:
-
Locomotor Activity: Spontaneous locomotor activity will be measured in an open field arena. TAAR1 KO mice have been reported to exhibit hyperlocomotion in response to psychostimulants.[9] It is hypothesized that this compound, as a TAAR1 antagonist, may potentiate psychostimulant-induced hyperlocomotion in wild-type mice, an effect that should be absent in TAAR1 KO mice.
-
Anxiety-like Behavior: The elevated plus maze (EPM) will be used to assess anxiety levels. Studies have shown that TAAR1 KO mice may exhibit altered anxiety-like behaviors.[10][11] The effect of this compound on time spent in the open arms of the EPM will be compared between genotypes.
-
Depressive-like Behavior: The forced swim test (FST) will be employed to measure depressive-like behavior. TAAR1 KO mice have shown alterations in immobility time in the FST.[10][11] The impact of this compound on this behavior will be evaluated in both WT and KO mice.
4. Neurochemical Analysis:
-
In Vivo Microdialysis: To assess the impact of this compound on neurotransmitter levels, in vivo microdialysis will be performed in key brain regions such as the prefrontal cortex and nucleus accumbens. Levels of dopamine, serotonin, and their metabolites will be measured following drug administration. It is expected that any this compound-induced changes in neurotransmitter levels observed in wild-type animals will be absent in TAAR1 knockout mice.
Expected Outcomes and Data Presentation
The quantitative data from these experiments should be summarized in clear, comparative tables.
Table 1: Effect of this compound on Locomotor Activity
| Treatment Group | Total Distance Traveled (cm) | Rearing Frequency |
| WT + Vehicle | ||
| WT + this compound (Dose 1) | ||
| WT + this compound (Dose 2) | ||
| KO + Vehicle | ||
| KO + this compound (Dose 1) | ||
| KO + this compound (Dose 2) |
Table 2: Effect of this compound in the Elevated Plus Maze
| Treatment Group | Time in Open Arms (%) | Open Arm Entries (%) |
| WT + Vehicle | ||
| WT + this compound | ||
| KO + Vehicle | ||
| KO + this compound |
Table 3: Effect of this compound in the Forced Swim Test
| Treatment Group | Immobility Time (s) |
| WT + Vehicle | |
| WT + this compound | |
| KO + Vehicle | |
| KO + this compound |
Table 4: Effect of this compound on Extracellular Dopamine Levels
| Treatment Group | Dopamine (% Baseline) |
| WT + this compound | |
| KO + this compound |
Signaling Pathway and Mechanism of Action
TAAR1 is a Gs-coupled G-protein coupled receptor, and its activation typically leads to an increase in intracellular cyclic AMP (cAMP).[12][13] As an antagonist, this compound is expected to block this signaling cascade.
Caption: TAAR1 signaling and the antagonistic action of this compound.
Conclusion
The proposed experimental framework provides a comprehensive strategy for the in vivo validation of this compound's on-target effects using TAAR1 knockout mice. By comparing the behavioral and neurochemical responses to this compound in both wild-type and knockout animals, researchers can definitively ascertain the role of TAAR1 in mediating the compound's pharmacological profile. This rigorous validation is an indispensable step in the preclinical development of this compound and will provide a solid foundation for its potential translation to clinical applications.
References
- 1. TAAR1 as an emerging target for the treatment of psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - Wikiwand [wikiwand.com]
- 4. TAAR1 - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Protein Metabolism Changes and Alterations in Behavior of Trace Amine-Associated Receptor 1 Knockout Mice Fed a High-Fructose Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional Analysis of TAAR1 Expression in the Intestine Wall and the Effect of Its Gene Knockout on the Gut Microbiota in Mice [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Effect of TAAR1 Knockout on Behavior Characteristics of Mice in Tests Assessing Anxiety Levels and Depressive-like Behavior - Vinogradova - Russian Journal of Physiology [edgccjournal.org]
- 11. researchgate.net [researchgate.net]
- 12. Trace Amine-Associated Receptor 1 as a Monoaminergic Modulator in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Species Efficacy of RTI-7470-44: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of RTI-7470-44, a novel Trace Amine-Associated Receptor 1 (TAAR1) antagonist, across different species. The data presented herein is intended to support preclinical research and drug development efforts by offering a clear, objective overview of the compound's performance relative to other relevant TAAR1 modulators, supported by available experimental data.
Executive Summary
This compound is a potent antagonist of the human TAAR1 with significantly lower affinity for rodent orthologs.[1][2] This species-selectivity profile is a critical consideration for the design and interpretation of preclinical studies. In contrast, the well-characterized TAAR1 antagonist/inverse agonist, EPPTB, displays a reverse selectivity profile, showing high potency for the mouse TAAR1 and considerably weaker activity at the rat and human receptors.[1][3] This guide summarizes the available in vitro and ex vivo data for this compound and provides a comparative context with EPPTB. A significant data gap exists in the public domain regarding the in vivo behavioral effects of this compound across species.
Data Presentation: In Vitro and Ex Vivo Efficacy
The following tables summarize the quantitative data for this compound and EPPTB, highlighting the cross-species differences in their potency and binding affinity at the TAAR1 receptor.
Table 1: In Vitro Potency (IC50, nM) of TAAR1 Antagonists in cAMP Functional Assays
| Compound | Human TAAR1 | Rat TAAR1 | Mouse TAAR1 | Reference |
| This compound | 8.4 | 748 | 1190 | [1] |
| EPPTB | 7487 | 4539 | 27.5 | [4] |
Table 2: In Vitro Binding Affinity (Ki, nM) of TAAR1 Antagonists in Radioligand Binding Assays
| Compound | Human TAAR1 | Rat TAAR1 | Mouse TAAR1 | Reference |
| This compound | 0.3 | Not Determined | 139 | [1] |
| EPPTB | >5000 | 942 | 0.9 | [4] |
Table 3: Ex Vivo Efficacy on Ventral Tegmental Area (VTA) Dopaminergic Neuron Firing Rate in Mice
| Compound | Effect on Firing Rate | Concentration | Reference |
| This compound | Significant Increase | 40 µM | [1] |
| EPPTB | Increase | Not Specified | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of the presented findings.
In Vitro cAMP Functional Assay
This assay determines the functional antagonism of TAAR1 by measuring the inhibition of agonist-induced cyclic AMP (cAMP) production.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human, rat, or mouse TAAR1 ortholog.
-
Agonist: β-phenethylamine (PEA) at a concentration equivalent to its EC80 value.
-
Procedure:
-
Cells are incubated with varying concentrations of the antagonist (e.g., this compound or EPPTB).
-
Following antagonist pre-incubation, cells are stimulated with the TAAR1 agonist.
-
Intracellular cAMP levels are measured using a commercially available assay kit (e.g., LANCE cAMP assay).
-
-
Data Analysis: The concentration-response curves are plotted, and the IC50 values are calculated using non-linear regression. A Schild analysis can be performed to determine the mode of antagonism (competitive vs. non-competitive).[1]
Radioligand Binding Assay
This assay measures the binding affinity of a compound to the TAAR1 receptor.
-
Preparation: Cell membranes are prepared from HEK293 cells expressing the TAAR1 of interest.
-
Radioligand: A suitable radiolabeled TAAR1 ligand (e.g., [3H]RO5166017) is used at a concentration near its Kd value.
-
Procedure:
-
Cell membranes are incubated with the radioligand and varying concentrations of the unlabeled competitor compound (e.g., this compound).
-
The reaction is incubated to allow binding to reach equilibrium.
-
Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis: Competition binding data is analyzed using non-linear regression to determine the IC50, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[6]
Ex Vivo Electrophysiology in Mouse VTA Slices
This technique assesses the effect of a compound on the spontaneous firing rate of dopaminergic neurons in the ventral tegmental area (VTA).
-
Tissue Preparation: Brain slices containing the VTA are prepared from mice.
-
Neuron Identification: Dopaminergic neurons are identified based on their characteristic electrophysiological properties (e.g., slow, irregular firing rate, long-duration action potentials, and presence of a hyperpolarization-activated current, Ih).
-
Recording: Extracellular single-unit recordings are performed using glass microelectrodes.
-
Drug Application: The compound of interest is bath-applied to the brain slice at a known concentration.
-
Data Analysis: The firing rate of individual neurons is recorded before and after drug application, and the change in firing rate is quantified and statistically analyzed.[1]
Mandatory Visualization
TAAR1 Signaling Pathway
Caption: TAAR1 signaling cascade upon agonist activation and its blockade by this compound.
Experimental Workflow for In Vitro Efficacy Testing
Caption: Workflow for determining in vitro efficacy of this compound.
References
- 1. Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EPPTB - Wikipedia [en.wikipedia.org]
- 4. The selective antagonist EPPTB reveals TAAR1-mediated regulatory mechanisms in dopaminergic neurons of the mesolimbic system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Behavioral Effects of a Potential Novel TAAR1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assay in Summary_ki [bindingdb.org]
RTI-7470-44: A Superior Molecular Probe for Interrogating Human Trace Amine-Associated Receptor 1 (TAAR1)
For researchers, scientists, and drug development professionals investigating the role of the human Trace Amine-Associated Receptor 1 (TAAR1) in neuropsychiatric and other disorders, RTI-7470-44 emerges as a preeminent antagonist, offering unparalleled potency and species selectivity. This guide provides a comprehensive comparison of this compound with other available tools, supported by experimental data, to underscore its advantages in facilitating precise and translatable human TAAR1 research.
Trace Amine-Associated Receptor 1 (TAAR1) is a G protein-coupled receptor (GPCR) implicated in a range of conditions, including schizophrenia, addiction, and Parkinson's disease.[1][2] While several potent agonists have been developed, the availability of high-quality antagonists has been a significant bottleneck in elucidating the therapeutic potential of TAAR1 blockade.[1][2] this compound, a novel compound, addresses this critical gap, demonstrating marked superiority over previously utilized tools such as EPPTB.
Unmatched Potency and Selectivity for Human TAAR1
The cornerstone of this compound's superiority lies in its exceptional potency and selectivity for the human TAAR1 receptor. As illustrated in the comparative data below, this compound exhibits nanomolar and sub-nanomolar affinity for human TAAR1, a stark contrast to the significantly weaker activity of the commonly used antagonist, EPPTB.
Table 1: Comparative Inhibitory Potency (IC50) of TAAR1 Antagonists
| Compound | Human TAAR1 (nM) | Rat TAAR1 (nM) | Mouse TAAR1 (nM) |
| This compound | 8.4 | 748 | 1,190 |
| EPPTB | 7,500 | 4,500 | 27.5 |
Table 2: Comparative Binding Affinity (Ki) of TAAR1 Antagonists
| Compound | Human TAAR1 (nM) | Mouse TAAR1 (nM) |
| This compound | 0.3 | 139 |
| EPPTB | >5,000 | 0.9 |
The data unequivocally demonstrates that this compound is approximately 893-fold more potent than EPPTB at the human TAAR1 receptor in functional assays.[1] This high potency is critical for conducting experiments at physiologically relevant concentrations, minimizing the potential for off-target effects and generating more reliable and interpretable data.
Furthermore, the species selectivity of this compound is a crucial advantage for translational research. While EPPTB is potent at the mouse TAAR1, its weak activity at the human receptor makes it a poor tool for studies aiming to predict clinical efficacy. This compound's preference for the human ortholog ensures that findings from in vitro studies are more likely to be relevant to human physiology.
Favorable Pharmacokinetic and In Vivo Profile
Beyond its impressive in vitro characteristics, this compound possesses favorable drug-like properties that make it a valuable tool for in vivo studies. It has demonstrated good blood-brain barrier permeability, a prerequisite for investigating central nervous system targets, and moderate metabolic stability.[1][2] In ex vivo studies using mouse ventral tegmental area (VTA) slices, this compound was shown to increase the spontaneous firing rate of dopaminergic neurons and block the effects of the TAAR1 agonist RO5166017, providing direct evidence of its antagonist activity in a neuronal context.[1][2]
Table 3: Key Physicochemical and In Vivo Properties
| Property | This compound |
| Blood-Brain Barrier Permeability | Good |
| Metabolic Stability (Human Liver Microsomes) | Moderate |
| In Vivo Activity | Increases spontaneous firing of VTA dopaminergic neurons |
Experimental Protocols
To facilitate the adoption and replication of studies using this compound, detailed methodologies for key experiments are provided below.
In Vitro cAMP Functional Assay for hTAAR1 Antagonist Activity
This assay quantifies the ability of a compound to inhibit the production of cyclic adenosine (B11128) monophosphate (cAMP) following agonist stimulation of TAAR1.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing human TAAR1 are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate selection antibiotics.
-
Assay Preparation: Cells are seeded into 384-well plates and grown to confluence.
-
Antagonist Incubation: Cells are pre-incubated with varying concentrations of this compound (or other antagonists) for 15-30 minutes at 37°C.
-
Agonist Stimulation: A known TAAR1 agonist, such as β-phenethylamine (PEA), is added at a concentration that elicits a submaximal response (e.g., EC80).
-
cAMP Measurement: Following a 30-minute incubation with the agonist, intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF-based or ELISA-based).
-
Data Analysis: The concentration-response data for the antagonist is plotted, and the IC50 value is determined using non-linear regression analysis.
Radioligand Binding Assay for hTAAR1
This assay measures the affinity of a compound for the TAAR1 receptor by assessing its ability to displace a radiolabeled ligand.
-
Membrane Preparation: Membranes are prepared from HEK293 cells stably expressing human TAAR1. Cells are homogenized in a buffer, and the membrane fraction is isolated by centrifugation.
-
Binding Reaction: In a 96-well plate, membrane homogenates are incubated with a fixed concentration of a radiolabeled TAAR1 ligand (e.g., [3H]RO5166017) and varying concentrations of the unlabeled competitor compound (this compound).
-
Incubation: The reaction is incubated for 60-90 minutes at 4°C to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are washed with ice-cold buffer.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). The Ki (inhibitory constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizing the Molecular and Experimental Landscape
To further clarify the mechanisms and workflows discussed, the following diagrams are provided.
Caption: TAAR1 Gαs Signaling Pathway and Antagonist Action.
Caption: Experimental Workflows for TAAR1 Antagonist Characterization.
Conclusion
In the landscape of pharmacological tools for human TAAR1 research, this compound stands out as a superior antagonist. Its high potency, selectivity for the human receptor, and favorable in vivo properties provide researchers with an invaluable asset to dissect the complex roles of TAAR1 in health and disease. The detailed experimental protocols and clear comparative data presented in this guide are intended to empower researchers to leverage the full potential of this exceptional molecular probe in their quest for novel therapeutic interventions.
References
RTI-7470-44 Demonstrates High-Affinity Binding to Human TAAR1: A Comparative Analysis
For Immediate Release
Research Triangle Park, NC – A comprehensive review of available data confirms that RTI-7470-44 is a potent antagonist with high binding affinity for the human trace amine-associated receptor 1 (hTAAR1), a G protein-coupled receptor implicated in various neurological and psychiatric disorders. This guide provides a comparative analysis of this compound's binding affinity alongside other known hTAAR1 ligands, supported by detailed experimental protocols for researchers in drug discovery and development.
High Binding Affinity Confirmed in Radioligand Assays
This compound exhibits a remarkably high affinity for hTAAR1, with a reported inhibition constant (Ki) of 0.3 nM.[1][2][3][4] This was determined through competitive radioligand binding assays using membranes from cells expressing the human TAAR1.[1] In these assays, this compound demonstrated potent displacement of a radiolabeled ligand, indicating its strong interaction with the receptor.
Furthermore, functional assays reveal an IC50 value of 8.4 nM for this compound in an in vitro cAMP functional assay, underscoring its efficacy as an antagonist.[1][2][3][4] The compound also shows species selectivity, being significantly more potent at hTAAR1 compared to its rodent orthologues.[1][2][4]
Comparative Binding Affinities of hTAAR1 Ligands
To provide a broader context for the significance of this compound's binding affinity, the following table summarizes the binding data for this compound and other notable hTAAR1 antagonists and agonists.
| Compound | Type | hTAAR1 Ki (nM) | hTAAR1 IC50 (nM) | hTAAR1 EC50 (nM) | Species Selectivity (over rodent) |
| This compound | Antagonist | 0.3 [1][2][3][4] | 8.4 [1][2][3][4] | - | High[1][2][4] |
| EPPTB | Antagonist | > 5000[1] | 7487[1] | - | Low (higher affinity for mouse) |
| RO5166017 | Agonist | - | - | - | - |
| β-phenethylamine (PEA) | Agonist | - | - | 138[5] | - |
| S18616 | Agonist | - | - | - | - |
| Compound 23 | Agonist | - | - | 23[6] | - |
Experimental Protocol: Radioligand Binding Assay for hTAAR1
The determination of this compound's binding affinity was achieved through a competitive radioligand binding assay. The following is a detailed description of the methodology, based on established protocols.[1]
1. Membrane Preparation:
-
Human Embryonic Kidney (HEK293) cells stably expressing the hTAAR1 receptor are cultured and harvested.
-
The cells are homogenized in a cold lysis buffer and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Competitive Binding Assay:
-
A fixed concentration of a suitable radioligand, such as [³H]RO5166017, is incubated with the prepared cell membranes.[1]
-
Increasing concentrations of the unlabeled competitor compound (e.g., this compound) are added to the incubation mixture.
-
The reaction is allowed to reach equilibrium.
3. Separation and Detection:
-
The mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding.
-
The data are fitted to a one-site competition model using non-linear regression analysis to determine the IC50 value of the competitor compound.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathway and Experimental Workflow
To visually represent the processes involved, the following diagrams illustrate the TAAR1 signaling pathway and the experimental workflow of the radioligand binding assay.
References
- 1. Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of a Novel Chemo-Type for TAAR1 Agonism via Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the TAAR1 Antagonist RTI-7470-44 and TAAR1 Agonists
This guide provides a detailed comparative analysis of RTI-7470-44, a potent and selective antagonist for the human Trace Amine-Associated Receptor 1 (hTAAR1), and the broader class of TAAR1 agonists. The content is intended for researchers, scientists, and professionals in drug development, offering an objective look at their contrasting pharmacological profiles, supported by experimental data and detailed methodologies.
Trace Amine-Associated Receptor 1 (TAAR1) is an intracellular G protein-coupled receptor (GPCR) that modulates monoaminergic systems, including dopamine (B1211576), norepinephrine, and serotonin.[1][2] Its activation is a key target for treating neuropsychiatric disorders. While TAAR1 agonists have shown promise for conditions like schizophrenia, characterized by hyperdopaminergic states, the development of potent antagonists like this compound opens avenues for exploring therapeutic interventions in hypodopaminergic conditions, such as Parkinson's disease.[3][4][5]
Data Presentation: Quantitative Pharmacological Data
The following tables summarize the in vitro potency and binding affinities of this compound and several prominent TAAR1 agonists. These metrics are crucial for understanding their receptor interaction and potential therapeutic efficacy.
Table 1: Pharmacological Profile of TAAR1 Antagonist this compound
| Species | Binding Affinity (Kᵢ, nM) | Functional Potency (IC₅₀, nM) |
| Human | 0.3[3][4][6][7] | 8.4[3][4][6][7] |
| Rat | Not Determined | 748[6] |
| Mouse | 139[6] | 1,190[6] |
Note: this compound demonstrates significant species selectivity, being substantially more potent at the human TAAR1 receptor compared to rodent orthologues.[3][8]
Table 2: Pharmacological Profile of Selected TAAR1 Agonists
| Compound | Receptor Target | Agonist Type | Binding Affinity (Kᵢ, nM) | Functional Potency (EC₅₀, nM) |
| Ulotaront (SEP-363856) | TAAR1 / 5-HT₁ₐ | Full Agonist | TAAR1: Not specified; 5-HT₁ₐ: Not specified | Not specified |
| Ralmitaront (RO6889450) | TAAR1 | Partial Agonist | Not specified | Not specified |
| RO5256390 | TAAR1 | Full Agonist | Not specified | Not specified |
| RO5263397 | TAAR1 | Partial Agonist | Not specified | 17[9] |
| RO5166017 | TAAR1 | Agonist | hTAAR1: 24; rTAAR1: 2.7; mTAAR1: 1.9[9] | Not specified |
| LK00764 | TAAR1 | Agonist | Not specified | 4.0[10][11] |
| AP163 | TAAR1 | Agonist | Not specified | 33[12] |
Note: Data for TAAR1 agonists is compiled from various sources. These compounds are being investigated for treating schizophrenia, substance use disorders, and other psychiatric conditions.[1][2][5]
Contrasting Mechanisms of Action and Signaling Pathways
The fundamental difference between this compound and TAAR1 agonists lies in their effect on the TAAR1 signaling cascade. TAAR1 is primarily coupled to the Gαs protein, which activates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[3]
-
TAAR1 Agonists: These molecules bind to and activate TAAR1, initiating the Gαs signaling cascade and leading to an increase in intracellular cAMP levels.[13] This activation ultimately modulates the activity of dopaminergic neurons, typically reducing their firing rate, which is beneficial in hyperdopaminergic states.[14]
-
This compound (Antagonist): This compound binds to TAAR1 but does not activate it. Instead, it competitively blocks the binding of endogenous ligands (like trace amines) and exogenous agonists, thereby inhibiting the downstream signaling cascade and preventing the production of cAMP.[3][4] Pharmacological blockade of TAAR1 has been shown to increase the spontaneous firing rate of dopaminergic neurons, suggesting a therapeutic potential for hypodopaminergic disorders.[3][4]
Visualization of TAAR1 Signaling
Caption: TAAR1 signaling pathway showing activation by agonists and blockade by this compound.
Experimental Protocols
The characterization of compounds like this compound and TAAR1 agonists relies on standardized in vitro and in vivo assays.
Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity (Kᵢ) of a compound for its target receptor.[15] It measures how effectively a test compound competes with a radiolabeled ligand for binding to the receptor.
Methodology:
-
Receptor Preparation: Membranes are prepared from cells (e.g., HEK293) stably expressing the TAAR1 receptor.[15]
-
Incubation: The cell membranes are incubated with a fixed concentration of a specific TAAR1 radioligand and varying concentrations of the unlabeled test compound (e.g., this compound or a TAAR1 agonist).
-
Separation: At equilibrium, the receptor-bound radioligand is separated from the unbound radioligand via rapid filtration through glass fiber filters.[15]
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (concentration of test compound that inhibits 50% of radioligand binding) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
cAMP Functional Assay
This in vitro assay measures a compound's functional effect on the receptor by quantifying the production of the second messenger cAMP. It is used to determine the IC₅₀ of an antagonist or the EC₅₀ of an agonist.
Methodology:
-
Cell Culture: HEK293 cells expressing the desired TAAR1 orthologue (human, rat, or mouse) are cultured in multi-well plates.[16]
-
Compound Incubation:
-
For Antagonists (this compound): Cells are pre-incubated with varying concentrations of the antagonist.[16]
-
For Agonists: Cells are directly treated with varying concentrations of the agonist.
-
-
Agonist Stimulation: For antagonist testing, a known TAAR1 agonist is added to all wells to stimulate the receptor and induce cAMP production.[16]
-
cAMP Measurement: After incubation, the reaction is stopped, and intracellular cAMP levels are measured using a detection kit, often based on competitive ELISA or HTRF (Homogeneous Time-Resolved Fluorescence).
-
Data Analysis: Dose-response curves are generated to calculate the IC₅₀ for the antagonist or the EC₅₀ and Eₘₐₓ for the agonist.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. TAAR1 - Wikipedia [en.wikipedia.org]
- 3. Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trace Amine-Associated Receptor 1 Agonists for Schizophrenia - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Molecular basis of human trace amine-associated receptor 1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trace Amine-associated Receptor (TAAR) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders [mdpi.com]
- 13. What are TAAR1 agonists and how do they work? [synapse.patsnap.com]
- 14. Trace amine–associated receptor 1 agonists differentially regulate dopamine transporter function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to Current TAAR1 Antagonist Research Tools
For researchers, scientists, and drug development professionals, the selective modulation of Trace Amine-Associated Receptor 1 (TAAR1) presents a promising therapeutic avenue for a variety of neuropsychiatric disorders. The development and characterization of specific antagonists are crucial for delineating the physiological roles of TAAR1 and for advancing novel drug discovery programs. This guide provides an objective comparison of the primary research tools available for TAAR1 antagonism, with a focus on experimental data and methodologies.
Introduction to TAAR1 Antagonism
Quantitative Comparison of TAAR1 Antagonists
The selection of an appropriate TAAR1 antagonist is highly dependent on the experimental model and the species being studied. The following tables summarize the in vitro potency and binding affinities of EPPTB and RTI-7470-44, highlighting their distinct species selectivity.
Table 1: Inhibitory Potency (IC50) of TAAR1 Antagonists
| Compound | Human TAAR1 (nM) | Rat TAAR1 (nM) | Mouse TAAR1 (nM) |
| EPPTB | 7487[1][2] | 4539[1][2] | 27.5[1][2] |
| This compound | 8.4[3][4] | 748[3][4] | 1190[3][4] |
Table 2: Binding Affinity (Ki) of TAAR1 Antagonists
| Compound | Human TAAR1 (nM) | Rat TAAR1 (nM) | Mouse TAAR1 (nM) |
| EPPTB | >5000[1][2] | 942[1][2] | 0.9[1][5] |
| This compound | 0.3[3][4] | Not Reported | 139[3] |
Key Data Insights:
-
EPPTB demonstrates high potency and affinity for the mouse TAAR1 receptor, making it a valuable tool for studies in murine models.[1][5] However, its potency is significantly lower at the human and rat orthologs.[1][2] Some evidence suggests EPPTB may also act as an inverse agonist, reducing the basal activity of TAAR1.[1]
-
This compound , in contrast, is a potent and selective antagonist of the human TAAR1 receptor, with a sub-nanomolar binding affinity.[3][4][6] This makes it a superior choice for studies focused on the human receptor or for translational research. Its potency at the mouse and rat receptors is considerably lower.[3][4]
Selectivity and Off-Target Effects
A critical aspect of a good research tool is its selectivity for the intended target.
-
EPPTB has been shown to be highly selective for TAAR1, with no significant activity at other monoaminergic receptors at concentrations effective for TAAR1 antagonism.[7]
-
This compound also displays a favorable preliminary off-target profile, with little to no significant activity at a wide range of other receptors.[3][4]
Experimental Protocols
The characterization of these antagonists relies on a variety of in vitro and in vivo assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the target receptor.[8]
Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the TAAR1 receptor.
Methodology:
-
Membrane Preparation: HEK293 cells stably expressing the TAAR1 receptor of the desired species (human, mouse, or rat) are cultured and harvested. The cell membranes are then isolated through a process of homogenization and centrifugation.[9]
-
Incubation: The prepared cell membranes are incubated with a fixed concentration of a specific TAAR1 radioligand (e.g., [3H]-(S)-4-[(ethyl-phenyl-amino)-methyl]-4,5-dihydro-oxazol-2-ylamine) and varying concentrations of the unlabeled antagonist (e.g., EPPTB or this compound).[9]
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid vacuum filtration through glass fiber filters.[10]
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.[11]
-
Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (the concentration of the antagonist that displaces 50% of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[11]
cAMP Functional Assay
This assay is used to determine the functional potency (IC50) of an antagonist by measuring its ability to inhibit the agonist-induced production of cyclic AMP (cAMP), a key second messenger in TAAR1 signaling.[12]
Objective: To quantify the ability of an antagonist to block the TAAR1 agonist-stimulated increase in intracellular cAMP.
Methodology:
-
Cell Culture: HEK293 cells stably expressing the TAAR1 receptor are plated in a multi-well format.[13]
-
Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the TAAR1 antagonist for a short period.[13]
-
Agonist Stimulation: A known TAAR1 agonist (e.g., β-phenylethylamine) is added to the wells at a concentration that elicits a submaximal response (typically EC80).[13]
-
cAMP Measurement: After a defined incubation period, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).[12]
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the antagonist concentration, allowing for the determination of the IC50 value.[13]
Ex Vivo Electrophysiology
This technique is used to assess the effect of TAAR1 antagonists on the electrical activity of neurons in brain slices.[14]
Objective: To measure the change in the firing rate of dopamine (B1211576) neurons in the ventral tegmental area (VTA) in response to a TAAR1 antagonist.
Methodology:
-
Brain Slice Preparation: Acute brain slices containing the VTA are prepared from rodents.[15]
-
Recording: Whole-cell or cell-attached patch-clamp recordings are made from identified dopamine neurons.
-
Drug Application: The TAAR1 antagonist is bath-applied to the brain slice, and the neuronal firing rate is recorded before and after application.[16]
-
Data Analysis: The change in firing frequency is quantified to determine the effect of the antagonist on neuronal excitability.[7] Both EPPTB and this compound have been shown to increase the firing rate of VTA dopamine neurons.[7][4]
Visualizing TAAR1 Signaling and Experimental Workflows
To better understand the mechanisms and experimental approaches discussed, the following diagrams illustrate the TAAR1 signaling pathway and a typical experimental workflow for antagonist characterization.
TAAR1 antagonist blocking the agonist-induced signaling cascade.
Workflow for the characterization of a novel TAAR1 antagonist.
Conclusion
The availability of selective TAAR1 antagonists like EPPTB and this compound has significantly advanced our understanding of TAAR1 pharmacology. For researchers investigating the role of TAAR1, the choice of antagonist should be carefully considered based on the species being studied. EPPTB remains a potent and valuable tool for research in mice, while this compound is the current gold standard for studies involving the human TAAR1 receptor. The detailed experimental protocols provided in this guide offer a foundation for the robust characterization of these and future TAAR1-targeted compounds.
References
- 1. EPPTB - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The selective antagonist EPPTB reveals TAAR1-mediated regulatory mechanisms in dopaminergic neurons of the mesolimbic system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Assay in Summary_ki [bindingdb.org]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Behavioral Effects of a Potential Novel TAAR1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. benchchem.com [benchchem.com]
Justifying the Use of RTI-7470-44 Over Older Compounds for TAAR1 Research
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a promising therapeutic target for a range of neuropsychiatric disorders. The development of selective ligands for this receptor is crucial for advancing our understanding of its physiological roles and therapeutic potential. This guide provides a comprehensive comparison of the novel TAAR1 antagonist, RTI-7470-44, with older compounds, supported by experimental data, to justify its preferential use in research and drug development.
Superior Potency and Selectivity of this compound
This compound, discovered in 2022, is a potent and selective antagonist of the human Trace Amine-Associated Receptor 1 (hTAAR1).[1] It represents a significant advancement over previously available TAAR1 antagonists, most notably EPPTB.
Quantitative analysis of binding affinity (Ki) and functional potency (IC50) reveals the striking superiority of this compound at the human TAAR1 receptor.
Table 1: In Vitro Potency and Binding Affinity at TAAR1
| Compound | Species | IC50 (nM) - cAMP Assay | Ki (nM) - Radioligand Binding |
| This compound | Human | 8.4[2][3] | 0.3[2][3] |
| Rat | 748[1] | ND | |
| Mouse | 1,190[1] | 139 | |
| EPPTB | Human | 7,487[4][5] | >5,000[5] |
| Rat | 4,539[4][5] | 942[5] | |
| Mouse | 27.5[4][6] | 0.9[5][6] | |
| Cmpd 3 | Human | 9,000 | ND |
| ET-54 | Rat | 3,000 | ND |
| ET-78 | Rat | 4,000 | ND |
ND: Not Determined
As evidenced in Table 1, this compound is approximately 890-fold more potent than EPPTB at inhibiting hTAAR1 function in a cAMP assay.[2] This dramatic increase in potency at the human receptor is a critical advantage for translational research. While EPPTB is potent at the mouse TAAR1, its weak activity at the human and rat orthologs significantly limits its utility in predicting clinical efficacy.[5]
Favorable Pharmacokinetic and Off-Target Profile
Beyond its impressive potency, this compound exhibits a promising profile of drug-like properties, including good blood-brain barrier permeability and moderate metabolic stability.[1][2][3] In contrast, EPPTB is noted for its high clearance, which restricts its application in in vivo studies.[2][7]
Furthermore, preliminary off-target activity screening of this compound has shown a favorable profile, with minimal activity at 42 other targets at concentrations up to 10 µM.[1][8] Some moderate affinity was observed at the benzylpiperazine (BZP) rat brain site (Ki = 1 µM) and very weak affinity for human sigma 2 (Ki = 8.4 µM).[9] EPPTB also demonstrates good selectivity, with less than 53% inhibition of radioligand binding at a range of classical monoaminergic targets at a concentration of 10 µM.[4][10]
Table 2: Pharmacokinetic and Off-Target Properties
| Property | This compound | EPPTB |
| Blood-Brain Barrier Permeability | Good[1][2][3] | Favorable brain/plasma ratio of 0.5[2][7] |
| Metabolic Stability | Moderate[1][2][3] | High clearance limits in vivo use[2][7] |
| Off-Target Profile | Favorable; low activity at 42 other targets[1][8] | Good selectivity over monoaminergic targets[4][10] |
In Vivo and Ex Vivo Effects
Both this compound and EPPTB have been shown to increase the spontaneous firing rate of dopaminergic neurons in the ventral tegmental area (VTA).[2][4][11][12] This is consistent with the understanding that TAAR1 exerts a tonic inhibitory influence on these neurons. The ability of this compound to block the effects of the TAAR1 agonist RO5166017 further confirms its antagonist activity in a functional neuronal system.[2] While in vivo behavioral studies on the recently discovered this compound are still emerging, its potent in vitro profile and favorable pharmacokinetics suggest it will be a valuable tool for such investigations.[13]
Experimental Protocols
The data presented in this guide are derived from standard and well-validated experimental methodologies in pharmacology and neuroscience.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor.
Methodology Outline:
-
Membrane Preparation: Cells (e.g., HEK293) stably expressing the target receptor (e.g., hTAAR1) are cultured, harvested, and homogenized to create a membrane preparation containing the receptor.
-
Incubation: The membrane preparation is incubated with a specific radioligand (a radioactively labeled compound known to bind to the receptor) and varying concentrations of the test compound (e.g., this compound).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically through rapid filtration over glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay is used to determine the functional potency (IC50) of a compound by measuring its effect on the intracellular second messenger, cyclic adenosine (B11128) monophosphate (cAMP).
Methodology Outline:
-
Cell Culture: Cells (e.g., HEK293) expressing the Gs-coupled receptor of interest (TAAR1) are cultured in multi-well plates.
-
Compound Treatment: The cells are treated with a known agonist of the receptor (to stimulate cAMP production) in the presence of varying concentrations of the antagonist test compound (e.g., this compound).
-
cAMP Measurement: After an incubation period, the intracellular cAMP levels are measured. This can be done using various methods, such as enzyme-linked immunosorbent assay (ELISA) or bioluminescence resonance energy transfer (BRET)-based biosensors.
-
Data Analysis: The data are plotted to generate a dose-response curve, from which the IC50 value (the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production) is determined.
TAAR1 Signaling Pathway
TAAR1 is a G-protein coupled receptor (GPCR) that is primarily coupled to the Gs alpha subunit. Activation of TAAR1 leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cAMP. This initiates a downstream signaling cascade involving Protein Kinase A (PKA). TAAR1 has also been shown to couple to Gq and to influence other signaling pathways, including Protein Kinase C (PKC) and the Extracellular signal-regulated kinase (ERK) pathway. Furthermore, TAAR1 can form heterodimers with and modulate the function of the dopamine (B1211576) D2 receptor.
Conclusion
The available data strongly support the justification for using this compound over older compounds like EPPTB for the study of TAAR1, particularly when focusing on the human receptor. Its significantly higher potency at hTAAR1, coupled with favorable pharmacokinetic properties, makes it a more clinically relevant and versatile research tool. The use of this compound will undoubtedly accelerate the elucidation of TAAR1's role in health and disease and aid in the development of novel therapeutics for a variety of neuropsychiatric conditions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The selective antagonist EPPTB reveals TAAR1-mediated regulatory mechanisms in dopaminergic neurons of the mesolimbic system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EPPTB - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound - Wikiwand [wikiwand.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Behavioral Effects of a Potential Novel TAAR1 Antagonist [frontiersin.org]
- 12. Behavioral Effects of a Potential Novel TAAR1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TAAR1 as an emerging target for the treatment of psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
